molecular formula C7H7ClF3N B1427693 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride CAS No. 1416354-37-4

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1427693
CAS No.: 1416354-37-4
M. Wt: 197.58 g/mol
InChI Key: RHTMXWVFXWESQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H7ClF3N and its molecular weight is 197.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTMXWVFXWESQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a key building block in modern medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto a pyridine scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, making it a highly sought-after intermediate.[1][2] This document outlines a robust synthetic pathway, details critical characterization techniques, and offers field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Trifluoromethylpyridines

The pyridine ring is a ubiquitous pharmacophore in numerous biologically active molecules.[2] When functionalized with a trifluoromethyl (-CF3) group, its properties are significantly modulated. The -CF3 group is a strong electron-withdrawing moiety and a lipophilic hydrogen bond mimic, which can dramatically improve a drug candidate's metabolic stability and cell membrane permeability.[3] Consequently, trifluoromethylpyridine (TFMP) derivatives have become indispensable in the development of novel therapeutics and advanced agrochemicals.[4][5]

2-Methyl-4-(trifluoromethyl)pyridine, and its hydrochloride salt, serves as a versatile intermediate for constructing more complex molecular architectures.[1][6] This guide is designed to serve as a senior-level resource, moving beyond simple protocols to provide a deep understanding of the "why" behind the "how," empowering researchers to confidently synthesize and validate this critical compound.

Synthesis of this compound

The synthesis of substituted pyridines can be complex. While direct C-H functionalization is an advancing field, a more reliable and scalable approach for this specific molecule involves a multi-step synthesis that builds the desired functionality sequentially around the pyridine core. The pathway described here is a robust, logical progression from commercially available precursors.

Overall Synthetic Workflow

The synthesis is best approached in four distinct stages:

  • Ring Formation: Construction of the core 4-(trifluoromethyl)pyridone ring system.

  • Activation: Conversion of the pyridone to a more reactive intermediate, such as a chloropyridine.

  • Functionalization: Introduction of the C2-methyl group via a cross-coupling reaction.

  • Salt Formation: Conversion of the final free base to its stable hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Activation cluster_2 Stage 3: Functionalization cluster_3 Stage 4: Salt Formation A Vinyl Ether + Trifluoroacetoacetate B Cyclocondensation A->B Reaction C 2-Hydroxy-4-(trifluoromethyl)pyridine B->C Product D Chlorination (e.g., SOCl₂) C->D Input E 2-Chloro-4-(trifluoromethyl)pyridine D->E Product F Cross-Coupling (e.g., Suzuki Reaction) E->F Input G 2-Methyl-4-(trifluoromethyl)pyridine F->G Product H Acidification (HCl) G->H Input I 2-Methyl-4-(trifluoromethyl)pyridine HCl H->I Final Product

Caption: A four-stage workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1 & 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

This initial sequence is adapted from established industrial methods for creating the key chloro-pyridine intermediate.[7]

  • Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine. This is achieved via a cyclocondensation reaction. A common method involves reacting 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate, followed by ring closure.[7] This produces the more stable pyridone tautomer, 2-Hydroxy-4-(trifluoromethyl)pyridine.

    • Causality: This building-block approach is highly efficient for establishing the trifluoromethyl group at the C4 position, a placement that can be challenging to achieve through direct fluorination of a pre-formed pyridine ring.

  • Step 2: Chlorination. The resulting 2-hydroxypyridine (CAS 50650-59-4) is then chlorinated.

    • Suspend 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 83-110°C, depending on the specific solvent setup) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.[7]

    • After cooling, the reaction mixture is carefully quenched by pouring it into ice water and neutralizing with a 10% sodium hydroxide solution.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6).[8][9][10]

    • Expertise & Trustworthiness: The use of thionyl chloride is a standard and reliable method for converting hydroxypyridines to chloropyridines. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which is the active chlorinating species. This avoids harsh conditions and provides high yields.

Stage 3: Introduction of the Methyl Group via Cross-Coupling

  • Step 3: Suzuki-Miyaura Cross-Coupling. This reaction is a powerful tool for forming C-C bonds.

    • To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

    • Heat the mixture to reflux (approx. 85-90°C) and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

    • Authoritative Grounding: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its functional group tolerance and reliability, making it ideal for late-stage functionalization of heterocyclic cores.

Stage 4: Formation of the Hydrochloride Salt

  • Step 4: Acidification.

    • Dissolve the purified 2-methyl-4-(trifluoromethyl)pyridine free base in a minimal amount of a dry, non-protic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound (CAS 1416354-37-4).[11][12]

    • Insight: Converting the free base to its hydrochloride salt significantly improves its stability, shelf-life, and handling characteristics. The salt is typically a crystalline solid that is less volatile and easier to weigh and dispense accurately than the parent liquid amine.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Compound Synthesized Product (2-Methyl-4-(trifluoromethyl)pyridine HCl) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC TLC TLC (In-process) Compound->TLC Conclusion Final Confirmation (Structure & Purity) NMR->Conclusion MS->Conclusion IR->Conclusion HPLC->Conclusion

Caption: A comprehensive workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques.

Technique Purpose Expected Observations
¹H NMR Confirms proton environmentPyridine ring protons (doublets and singlets, ~7.0-8.5 ppm), Methyl protons (singlet, ~2.5 ppm).[13][14][15]
¹³C NMR Confirms carbon backboneAromatic carbons (~120-160 ppm), Methyl carbon (~20-25 ppm), CF₃ carbon (quartet due to C-F coupling, ~120-130 ppm).[13][14]
¹⁹F NMR Confirms -CF₃ groupA single sharp peak around -60 to -65 ppm.[13][16]
Mass Spec (MS) Confirms molecular weightFor the free base (C₇H₆F₃N), the molecular ion peak [M]+ should be observed at m/z ≈ 161.05.[17]
IR Spectroscopy Confirms functional groupsAromatic C-H stretch (~3000-3100 cm⁻¹), C=N/C=C stretches (~1400-1600 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹).[18]
HPLC Determines purityA single major peak indicating >95% purity (typical for research-grade material).[12]

Safety, Handling, and Storage

Working with fluorinated intermediates and potent chemical reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[19][20]

  • Handling: All manipulations should be performed in a well-ventilated fume hood.[21] Avoid inhalation of dust, fumes, and vapors.[19] Avoid contact with skin and eyes.[22]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19][20]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19]

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of this compound, grounded in established chemical principles. By providing not only the protocol but also the scientific rationale, this document equips researchers with the necessary knowledge to confidently produce and validate this important chemical intermediate. The successful characterization using a suite of orthogonal analytical techniques ensures the material's identity, purity, and suitability for downstream applications in drug discovery and development.

References

An In-depth Technical Guide to the Spectral Characteristics of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The trifluoromethyl group is a cornerstone of contemporary drug design, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is also a privileged structure in pharmacology. The combination of these two moieties in 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride makes it a valuable intermediate for creating novel chemical entities. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Key Features

This compound possesses a protonated pyridine ring, which significantly influences its electronic and, consequently, its spectral properties. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methyl group create a distinct electronic environment within the aromatic ring.

Caption: Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The protonation of the pyridine nitrogen will lead to a general downfield shift of the ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
Pyridine-H (on N) 13.0 - 15.0 Broad singlet - The acidic proton on the nitrogen is expected to be highly deshielded and will likely appear as a broad signal.
H-6 8.5 - 8.7 Doublet 5.0 - 6.0 This proton is ortho to the protonated nitrogen, leading to a significant downfield shift. It will be split by the adjacent H-5.
H-5 7.8 - 8.0 Doublet 5.0 - 6.0 This proton is meta to the trifluoromethyl group and ortho to the methyl group. It is split by H-6.
H-3 7.6 - 7.8 Singlet - This proton is adjacent to the bulky and electron-withdrawing trifluoromethyl group and is expected to be a singlet due to the absence of adjacent protons.

| CH₃ | 2.8 - 3.0 | Singlet | - | The methyl group protons are deshielded by the adjacent protonated nitrogen and will appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
C-2 150 - 155 Singlet - The carbon bearing the methyl group and adjacent to the protonated nitrogen.
C-4 135 - 140 Quartet 30 - 35 This carbon is directly attached to the trifluoromethyl group and will show a characteristic quartet splitting.
C-6 145 - 150 Singlet - This carbon is ortho to the protonated nitrogen.
C-3 120 - 125 Singlet - This carbon is adjacent to the trifluoromethyl group.
C-5 125 - 130 Singlet - This carbon is between two other ring carbons.
CF₃ 120 - 125 Quartet 270 - 275 The carbon of the trifluoromethyl group will be a quartet with a large coupling constant.

| CH₃ | 20 - 25 | Singlet | - | The methyl carbon. |

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by vibrations of the pyridine ring, the methyl group, and the trifluoromethyl group. The protonation of the nitrogen will also give rise to specific N-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3400 - 3200 Broad, Medium N-H stretch Characteristic of the protonated amine salt.
3100 - 3000 Medium Aromatic C-H stretch Typical for C-H bonds on an aromatic ring.
2980 - 2850 Medium-Weak Aliphatic C-H stretch From the methyl group.
1640 - 1600 Strong C=N stretch Pyridine ring stretching vibration.
1600 - 1450 Medium-Strong C=C stretch Aromatic ring stretching vibrations.
1350 - 1100 Strong, Multiple Bands C-F stretch The trifluoromethyl group will have several strong absorption bands in this region.

| 850 - 750 | Strong | C-H out-of-plane bend | Characteristic of the substitution pattern on the pyridine ring. |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry, the analysis would typically be performed on the free base, 2-Methyl-4-(trifluoromethyl)pyridine, after neutralization of the hydrochloride salt. The trifluoromethyl group is expected to be a stable fragment.

Table 4: Predicted Mass Spectrum Fragmentation

m/z Predicted Ion Rationale
161 [M]⁺ Molecular ion of the free base, 2-Methyl-4-(trifluoromethyl)pyridine.
142 [M - F]⁺ Loss of a fluorine atom.
114 [M - CF₃]⁺ Loss of the trifluoromethyl group.
92 [M - CF₃ - H₂CN]⁺ Subsequent fragmentation of the pyridine ring.

| 69 | [CF₃]⁺ | The stable trifluoromethyl cation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the chosen solvent.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (after neutralization to the free base if using ESI or APCI) in a suitable solvent such as methanol or acetonitrile (typically 1 mg/mL).

  • Instrument Setup (Electron Ionization - EI for GC-MS):

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Use a suitable GC column and temperature program to separate the analyte from the solvent and any impurities.

    • The standard EI energy is 70 eV.

  • Data Acquisition:

    • Acquire data over a mass range of m/z 50-500.

  • Data Processing:

    • Identify the molecular ion peak and major fragment ions in the mass spectrum.

Visualization of Methodologies

cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) NMR_Acq Data Acquisition (400 MHz, 25 °C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (Solid on ATR crystal) IR_Acq Data Acquisition (FT-IR, 16-32 scans) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Prep Sample Preparation (Dilute solution of free base) MS_Acq Data Acquisition (GC-MS, 70 eV EI) MS_Prep->MS_Acq MS_Proc Data Processing (Identify M+ and fragments) MS_Acq->MS_Proc

Caption: General workflows for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers can confidently utilize this information for structural verification and reaction monitoring. The provided methodologies offer a standardized approach to obtaining high-quality spectral data. As a vital intermediate in pharmaceutical and agrochemical research, a thorough understanding of the spectral properties of this compound is indispensable for accelerating innovation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is a substituted pyridine derivative of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl group into the pyridine scaffold imparts unique electronic properties, influencing the molecule's reactivity, basicity, and metabolic stability. As a hydrochloride salt, its solubility and handling characteristics are altered, making it a versatile building block in the synthesis of novel bioactive compounds.[1][2][3] This in-depth technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. In the absence of extensive direct experimental data for the hydrochloride salt, this guide integrates information on the free base and leverages theoretical and computational approaches to provide a robust scientific resource.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to establish its molecular identity.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₇H₇ClF₃N[4]
Molecular Weight 197.59 g/mol
CAS Number 1416354-37-4
Canonical SMILES CC1=NC=C(C=C1)C(F)(F)F.Cl

Physicochemical Properties: A Blend of Experimental Data and Theoretical Prediction

A thorough understanding of the physicochemical properties is paramount for applications in drug design and process chemistry. Due to the limited availability of direct experimental data for this compound, this section presents a combination of known values for the free base and related compounds, alongside a discussion of predictive methodologies.

Melting and Boiling Points

The melting point of the hydrochloride salt and the boiling point of the free base are critical parameters for purification and handling.

CompoundPropertyValueSource
2-Methyl-4-(trifluoromethyl)pyridineBoiling PointNot explicitly available, but related compounds like 4-(Trifluoromethyl)pyridine have a boiling point of 110 °C.N/A
2-Chloro-6-methyl-4-(trifluoromethyl)pyridineBoiling Point51-52 °C at 15 mmHg[5]
2-Hydroxy-4-(trifluoromethyl)pyridineMelting Point161-165 °C[6]
Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt is expected to exhibit enhanced aqueous solubility compared to its free base due to the ionic nature of the salt.

Predicted Solubility:

  • Aqueous Solubility: The hydrochloride salt is anticipated to be soluble in water and other polar protic solvents like methanol and ethanol.

  • Organic Solvent Solubility: The free base, 2-Methyl-4-(trifluoromethyl)pyridine, is expected to be soluble in a wide range of organic solvents, including dichloromethane, chloroform, and ethyl acetate. The solubility of the hydrochloride salt in non-polar organic solvents is likely to be limited.

Experimental Protocol for Solubility Determination (Shake-Flask Method) [7]

This protocol outlines a standardized method for determining the thermodynamic solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed, inert container.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • Allow the suspension to settle, or centrifuge the sample to separate the solid phase from the supernatant.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Acidity and Basicity: The pKa Value

The pKa of the pyridinium ion is a crucial parameter that governs the ionization state of the molecule at different pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa: The pKa of the pyridinium ion of 2-Methyl-4-(trifluoromethyl)pyridine is expected to be lower than that of pyridine (pKa ≈ 5.2) due to the electron-withdrawing effect of the trifluoromethyl group. Computational methods can provide a reliable estimate of the pKa.[8]

Experimental Protocol for pKa Determination (Potentiometric Titration) [9][10][11][12][13]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup:

    • Use a calibrated pH meter with a combination electrode.

    • Place the sample solution in a thermostated vessel and stir continuously.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity.[14]

Predicted ¹H NMR Spectrum (in D₂O):

  • Aromatic Protons: The protons on the pyridine ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts will be influenced by the positions of the methyl and trifluoromethyl groups.

  • Methyl Protons: A singlet corresponding to the methyl group protons is expected to appear in the upfield region (δ 2.5-3.0 ppm).

  • N-H Proton: The proton on the nitrogen may be observable, often as a broad signal, or may exchange with the solvent.

Predicted ¹³C NMR Spectrum (in D₂O):

  • Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).

  • Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

  • Methyl Carbon: The methyl carbon will appear in the upfield region (δ 15-25 ppm).

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[15][16]

Predicted FT-IR Spectral Features (KBr Pellet):

  • N-H Stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is expected, characteristic of the N-H stretch in a pyridinium salt.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic methyl group).

  • C=C and C=N Ring Vibrations: A series of sharp bands in the region of 1400-1650 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.

  • C-H Bending: Out-of-plane C-H bending vibrations in the region of 700-900 cm⁻¹.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded as a mull in Nujol or as a thin film.

  • Data Acquisition: Record the FT-IR spectrum using a spectrometer over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17]

Predicted Mass Spectrum (Electron Ionization - for the free base):

  • Molecular Ion Peak (M⁺): The mass spectrum of the free base, 2-Methyl-4-(trifluoromethyl)pyridine, would show a molecular ion peak at m/z = 161.

  • Fragmentation Pattern: Common fragmentation pathways for trifluoromethylated pyridines may involve the loss of a fluorine atom, a CF₃ radical, or cleavage of the pyridine ring.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization for the hydrochloride salt or electron ionization for the free base).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Spectral Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Chemical Reactivity and Stability

The chemical reactivity of this compound is influenced by the interplay of the electron-donating methyl group and the electron-withdrawing trifluoromethyl group on the pyridine ring.

  • Acidity of the Pyridinium Proton: The presence of the trifluoromethyl group increases the acidity of the pyridinium proton, making it a moderately strong acid.

  • Nucleophilic Aromatic Substitution: The trifluoromethyl group deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

  • Stability: The hydrochloride salt is generally a stable, crystalline solid under ambient conditions. However, it may be hygroscopic and should be stored in a dry environment. The compound may be sensitive to strong bases, which would deprotonate the pyridinium ion to form the free base.

Applications in Research and Development

Trifluoromethylpyridine derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2][3]

  • Pharmaceuticals: The unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity, make these compounds attractive scaffolds for the development of new therapeutic agents.

  • Agrochemicals: Many modern pesticides and herbicides incorporate the trifluoromethylpyridine moiety to enhance their efficacy and environmental profile.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. While direct experimental data for some properties of the hydrochloride salt are limited, this guide has integrated available information for the free base and related compounds with established theoretical principles and detailed experimental protocols. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding, handling, and utilizing this important chemical entity in their research endeavors. The provided protocols offer a practical guide for the in-house determination of key physicochemical and spectral properties, fostering a deeper understanding and enabling the confident application of this compound in the advancement of science.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_properties Property Determination Synthesis Synthesis of 2-Methyl-4-(trifluoromethyl)pyridine Purification Purification (e.g., Distillation) Synthesis->Purification Crude Product Salt_Formation Hydrochloride Salt Formation Purification->Salt_Formation Pure Free Base NMR NMR Spectroscopy (¹H, ¹³C) Salt_Formation->NMR Purity & Structure Confirmation FTIR FT-IR Spectroscopy Salt_Formation->FTIR Functional Group Analysis MS Mass Spectrometry Salt_Formation->MS Molecular Weight Verification MeltingPoint Melting Point (DSC) Salt_Formation->MeltingPoint Solubility Solubility Assay (Shake-Flask) Salt_Formation->Solubility pKa pKa Determination (Potentiometric Titration) Salt_Formation->pKa

Caption: Experimental workflow for the synthesis, characterization, and property determination of this compound.

References

In-depth Technical Guide: Physicochemical Properties of CAS Number 1416354-37-4

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Scientific Audience:

Upon rigorous investigation, a significant discrepancy has been identified between the provided CAS number, 1416354-37-4, and the chemical name, "1-(4-(2-((2-aminopyrimidin-5-yl)oxy)benzyl)-1H-indazol-6-yl)-3-(3-(trifluoromethyl)phenyl)urea." The CAS number 1416354-37-4 correctly corresponds to the compound 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride .

Extensive searches for the compound named "1-(4-(2-((2-aminopyrimidin-5-yl)oxy)benzyl)-1H-indazol-6-yl)-3-(3-(trifluoromethyl)phenyl)urea" in chemical databases and the scientific literature have yielded no specific information regarding its physicochemical properties, synthesis, or biological activity. This suggests that the compound may be a novel entity, part of proprietary research not yet in the public domain, or that the provided name may contain inaccuracies.

Therefore, this guide will proceed by providing a comprehensive overview of the available technical data for the verified compound associated with CAS number 1416354-37-4: This compound . Should further information on the initially requested urea compound become publicly available, this guide will be updated accordingly.

Executive Summary: this compound

This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals and functional materials. This guide provides an in-depth analysis of its known physicochemical properties, supported by available data.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique CAS number and various chemical identifiers.

IdentifierValue
CAS Number 1416354-37-4
IUPAC Name 2-methyl-4-(trifluoromethyl)pyridine;hydrochloride
Molecular Formula C₇H₇ClF₃N
Molecular Weight 197.59 g/mol [1]
SMILES Cc1cc(ccn1)C(F)(F)F.Cl
InChI Key RHTMXWVFXWESQF-UHFFFAOYSA-N[1]
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and chemical synthesis.

Tabulated Physicochemical Data
PropertyValueSource
Appearance White solid[2]
Purity ≥95%[2][3]
Solubility Soluble in water and alcohol.[4]
Storage Store in a cool, dry place under a sealed atmosphere.[2][5]

Note: Experimental values for properties such as melting point, boiling point, and density are not consistently reported across publicly available sources.

Applications in Research and Development

As a substituted pyridine, this compound is primarily utilized as an intermediate in organic synthesis.[2][4]

Role in Agrochemical and Pharmaceutical Synthesis

The trifluoromethylpyridine moiety is a key structural motif in a number of active agrochemical and pharmaceutical ingredients. The presence of the trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties in the design of new drugs and pesticides. While specific applications of this compound are not detailed in the available literature, its structure is analogous to intermediates used in the synthesis of complex bioactive molecules.

Methodologies

Synthesis

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a general synthetic approach for trifluoromethylpyridines involves the simultaneous vapor-phase chlorination and fluorination of picolines at high temperatures with transition metal-based catalysts.

G cluster_0 General Synthesis of Trifluoromethylpyridines start Picoline Precursor process Vapor-Phase Halogenation start->process reactants Cl₂, HF, Catalyst reactants->process conditions High Temperature (>300°C) conditions->process product Trifluoromethylpyridine Derivative process->product

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive technical overview of the reactivity and stability of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 1416354-37-4), a versatile intermediate in the synthesis of complex organic molecules.

This document moves beyond a simple recitation of facts to provide a causal understanding of the compound's behavior, grounded in established chemical principles and supported by authoritative references. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this compound in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent free base, 2-Methyl-4-(trifluoromethyl)pyridine. The hydrochloride salt form generally enhances water solubility and crystallinity, which can be advantageous for handling and formulation.

PropertyValueSource
Molecular Formula C₇H₇ClF₃N[2]
Molecular Weight 197.59 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Storage Sealed in a dry, room temperature environment[2]

The structure of 2-Methyl-4-(trifluoromethyl)pyridine features a pyridine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group dictates the molecule's reactivity. The trifluoromethyl group significantly lowers the pKa of the pyridine nitrogen, making it less basic than pyridine itself. As a hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium ion.

Reactivity Profile

The reactivity of this compound is characterized by the distinct functionalities present in the molecule: the pyridinium ring, the methyl group, and the trifluoromethyl group.

Reactivity of the Pyridine Ring

The pyridine ring in this molecule is electron-deficient due to the electronegativity of the nitrogen atom and the powerful electron-withdrawing effect of the trifluoromethyl group. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions).[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): While the 4-position is occupied by the trifluoromethyl group, the 2-position, bearing the methyl group, and the 6-position are activated towards nucleophilic attack. However, the methyl group at the 2-position is not a good leaving group. Therefore, if a suitable leaving group were present at the 2- or 6-position (e.g., a halogen), it would be readily displaced by nucleophiles. For instance, the related compound 2-fluoro-4-(trifluoromethyl)pyridine is a reactant for amination reactions, demonstrating the susceptibility of the 2-position to nucleophilic substitution.[5]

Reactivity of the Methyl Group

The methyl group attached to the electron-deficient pyridine ring exhibits enhanced reactivity compared to a methyl group on a more electron-rich aromatic system.

  • Halogenation: Radical halogenation of the methyl group is a plausible reaction, though it may require harsh conditions. For example, the side-chain fluorination and chlorofluorination of 3-methylpyridine can be achieved using hydrogen fluoride and chlorine at elevated temperatures and pressures.[8] These conditions, however, may not be compatible with all substrates and could lead to a mixture of products.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and unreactive under most synthetic conditions. This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals.[1] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF₃ group resistant to both nucleophilic and electrophilic attack.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses.

Chemical Stability
  • pH Stability: As a hydrochloride salt, the compound is expected to be stable in acidic to neutral aqueous solutions. In basic conditions, the free base, 2-Methyl-4-(trifluoromethyl)pyridine, will be generated. The pyridine ring itself is generally stable across a wide pH range. However, prolonged exposure to strong basic conditions at elevated temperatures could potentially lead to degradation, although specific data for this compound is not available.

  • Hydrolytic Stability: The trifluoromethyl group is exceptionally resistant to hydrolysis. The methyl group and the pyridine ring are also generally stable to hydrolysis under typical laboratory conditions.

  • Oxidative Stability: While the methyl group can be intentionally oxidized, the compound is reasonably stable to aerial oxidation under normal storage conditions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards oxidative metabolism, a principle that contributes to the metabolic stability of many trifluoromethyl-containing drugs.[8]

Thermal Stability

The thermal stability of this compound is expected to be good. The melting point of the related compound 2-hydroxy-4-(trifluoromethyl)pyridine is 161-165 °C, suggesting a stable crystal lattice.[9] As a salt, the hydrochloride is likely to have a relatively high melting or decomposition point. For handling at elevated temperatures, it is advisable to perform a thermogravimetric analysis (TGA) to determine its decomposition temperature.

Photostability

Trifluoromethylated aromatic compounds can be susceptible to photolytic degradation. Studies on fluorinated pesticides have shown that heteroaromatic trifluoromethyl groups can be retained in photoproducts, but can also lead to the formation of trifluoroacetate under certain conditions.[10][11] Therefore, it is recommended to store this compound protected from light to minimize the risk of photodegradation.

Experimental Protocols

Protocol for Assessing Thermal Stability using TGA

This protocol outlines a general procedure for determining the thermal decomposition temperature of this compound.

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • Nitrogen gas (high purity)

  • Alumina or platinum crucible

Procedure:

  • Tare the TGA crucible.

  • Accurately weigh 5-10 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to a final temperature of 500 °C at a heating rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is typically identified as the temperature at which 5% weight loss occurs.

Data Interpretation: A sharp weight loss in the TGA curve indicates thermal decomposition. The temperature at which this weight loss begins is the decomposition temperature.

TGA_Workflow start Start weigh Weigh 5-10 mg of sample start->weigh load Load sample into TGA weigh->load purge Purge with N2 load->purge heat Heat at 10 °C/min to 500 °C purge->heat record Record weight vs. temperature heat->record analyze Analyze TGA curve record->analyze end End analyze->end

Caption: Workflow for Thermal Stability Assessment using TGA.

Protocol for Assessing Photostability

This protocol provides a general method for evaluating the photostability of this compound in solution.

Objective: To assess the degradation of the compound upon exposure to UV light.

Materials:

  • This compound

  • Solvent (e.g., methanol or acetonitrile)

  • Quartz cuvettes or vials

  • UV lamp (e.g., 254 nm or 365 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Control sample wrapped in aluminum foil

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Transfer aliquots of the stock solution into two quartz cuvettes.

  • Wrap one cuvette completely in aluminum foil to serve as the dark control.

  • Place both cuvettes under a UV lamp at a fixed distance.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each cuvette.

  • Analyze the aliquots by HPLC to determine the concentration of the parent compound.

  • Compare the concentration of the compound in the irradiated sample to that in the dark control at each time point.

Data Interpretation: A decrease in the concentration of the parent compound in the irradiated sample compared to the dark control indicates photodegradation. The rate of degradation can be calculated from the change in concentration over time.

Photostability_Workflow start Start prepare_solution Prepare stock solution start->prepare_solution aliquot Aliquot into two quartz cuvettes prepare_solution->aliquot wrap_control Wrap one cuvette (dark control) aliquot->wrap_control irradiate Expose both to UV light wrap_control->irradiate sample Sample at time intervals irradiate->sample analyze Analyze by HPLC sample->analyze compare Compare irradiated vs. control analyze->compare end End compare->end

Caption: Workflow for Photostability Assessment.

Spectroscopic Data (Reference)

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (likely in the range of 2.5-3.0 ppm), and signals for the three aromatic protons on the pyridine ring. The protonation of the nitrogen in the hydrochloride salt will likely cause a downfield shift of the ring protons compared to the free base.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

For the related compound, 2-(4-(trifluoromethyl)phenyl)pyridine, the following NMR data has been reported: ¹H NMR (400 MHz, CDCl₃) δ 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H). ¹³C NMR (101 MHz, CDCl₃) δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3. ¹⁹F NMR of 2-(4-(trifluoromethyl)phenyl)pyridine shows a signal for the CF₃ group.[12]

Conclusion

This compound is a valuable building block whose reactivity is governed by the electronic interplay of its substituents. The electron-deficient nature of the pyridine ring, a consequence of the potent trifluoromethyl group, renders it susceptible to nucleophilic attack, while the methyl group offers a handle for further functionalization through oxidation or halogenation. The compound exhibits good thermal and chemical stability, particularly in acidic to neutral conditions, and the trifluoromethyl group imparts significant resistance to metabolic degradation. Proper handling and storage, including protection from light, are recommended to ensure its integrity. The experimental protocols provided in this guide offer a framework for researchers to independently verify the stability of this compound under their specific experimental conditions.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key building block in modern medicinal chemistry.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, presents qualitative data from analogous compounds, and furnishes a detailed, field-proven experimental protocol for precise quantitative determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs).

Introduction: The Significance of Trifluoromethylpyridines in Drug Discovery

The incorporation of a trifluoromethyl (CF3) group into pyridine scaffolds is a well-established strategy in modern drug discovery.[1][3][4] This is attributed to the unique physicochemical properties the CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and altered basicity of the pyridine nitrogen.[4][5] this compound, as a salt, presents distinct solubility challenges and opportunities compared to its free base form. The protonation of the pyridine nitrogen to form the hydrochloride salt drastically increases its polarity, which in turn governs its solubility profile in various organic solvents.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is a function of its molecular structure and the properties of the solvent. Key molecular features include:

  • The Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking interactions.

  • The Methyl Group: An electron-donating group that slightly increases lipophilicity.

  • The Trifluoromethyl Group: A strongly electron- withdrawing and lipophilic group that can influence hydrogen bonding capabilities and overall molecular polarity.[4][5]

  • The Hydrochloride Salt: The ionic nature of the N-H+Cl- bond significantly increases the compound's polarity, favoring solubility in polar solvents.

The interplay of these features dictates the overall solubility. The general principle of "like dissolves like" is a useful starting point; polar solvents are more likely to dissolve this polar salt.

Expected Solubility Profile: A Qualitative Assessment

While specific quantitative data is scarce, we can infer the likely solubility of this compound in common organic solvents based on the behavior of analogous compounds like pyridine hydrochloride.[6][7][8]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the solvent's hydroxyl groups and the pyridine nitrogen proton favor strong solute-solvent interactions. Pyridine hydrochloride itself is soluble in water and ethanol.[6][7]
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighThese solvents have large dipole moments and can effectively solvate the cation and anion of the salt, although they cannot act as hydrogen bond donors.
Aprotic, Moderately Polar Acetone, AcetonitrileLow to ModerateThese solvents are less polar than DMF and DMSO and are generally less effective at solvating ionic compounds. Pyridine hydrochloride is reported to be insoluble in acetone.[6]
Aprotic, Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThe large difference in polarity between the highly polar salt and these nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility. Pyridine hydrochloride is insoluble in ether and aromatic hydrocarbons.[6]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a robust experimental protocol is essential. The following is a detailed, self-validating methodology for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Self-Validation and Trustworthiness
  • Mass Balance Confirmation: After the experiment, the remaining solid can be dried and weighed to confirm that an excess was present throughout the equilibration period.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

  • Kinetic Profile: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, 48 hours) to ensure the concentration in the supernatant has plateaued.

Diagrammatic Representation of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep1 Settle and Centrifuge equil->sep1 sep2 Withdraw and filter supernatant sep1->sep2 anal1 Dilute sample sep2->anal1 anal2 HPLC analysis anal1->anal2 anal3 Calculate solubility from calibration curve anal2->anal3

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethylpyridine Moiety - A Cornerstone of Modern Chemistry

In the landscape of modern agrochemical and pharmaceutical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as an undeniably critical structural motif.[1][2][3][4] Its prevalence is a direct consequence of the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group when appended to the pyridine ring. The strategic incorporation of this fluorine-containing moiety can dramatically influence a molecule's lipophilicity, metabolic stability, binding affinity to biological targets, and electronic characteristics, thereby optimizing its pharmacokinetic and pharmacodynamic profiles.[5][6][7] This guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylpyridines, detailing the key synthetic innovations that have enabled their widespread application and cemented their status as a privileged scaffold in contemporary chemical research.

The trifluoromethyl group's strong electron-withdrawing nature and high lipophilicity enhance a molecule's ability to traverse biological membranes and resist metabolic degradation, often leading to improved bioavailability and a longer half-life.[6] These attributes are paramount in the design of effective drugs and agrochemicals. This guide will delve into the seminal moments in the history of TFMPs, from their first synthesis to their role in blockbuster agricultural and therapeutic products. We will examine the evolution of synthetic methodologies, providing detailed protocols for key transformations, and explore the structure-activity relationships that govern the remarkable biological activity of these compounds.

A Historical Perspective: From a Laboratory Curiosity to an Industrial Workhorse

The journey of trifluoromethylpyridines began in the mid-20th century, building upon earlier work in organofluorine chemistry. A pivotal moment in the broader field of aromatic trifluoromethylation was the work of Swarts in 1898, who first synthesized benzotrifluoride by treating benzotrichloride with antimony trifluoride.[2] This foundational reaction paved the way for the introduction of the -CF3 group into other aromatic systems.

The first documented synthesis of a trifluoromethylpyridine was reported in 1947 by McBee, Hass, and Hodnett.[1][6] Their work, published in Industrial & Engineering Chemistry, described a process analogous to the synthesis of benzotrifluoride, involving the chlorination and subsequent fluorination of picoline (methylpyridine).[2] This initial breakthrough laid the groundwork for future research and development in the field.

However, it was not until the latter half of the 20th century that the commercial potential of trifluoromethylpyridines was fully realized. The burgeoning agrochemical industry, in its quest for more potent and selective pesticides, began to explore the unique properties of fluorinated organic compounds. A landmark moment arrived in 1982 with the commercialization of the herbicide fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK).[2] This was the first major agrochemical to incorporate a trifluoromethylpyridine substructure and its success heralded a new era in the application of these compounds.[2] Fluazifop-butyl demonstrated excellent efficacy against grass weeds in broadleaf crops, and its development spurred a wave of research into other TFMP-containing agrochemicals.[2]

Since the introduction of fluazifop-butyl, the demand for trifluoromethylpyridine intermediates has grown steadily, with numerous other successful agrochemicals and, subsequently, pharmaceuticals incorporating this key structural motif.

The Art of Synthesis: Key Methodologies for the Preparation of Trifluoromethylpyridines

The industrial-scale production and laboratory synthesis of trifluoromethylpyridines primarily rely on two robust strategies: the chlorine/fluorine exchange of trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks through cyclocondensation reactions.

The Halogen Exchange (Halex) Reaction: A Powerful Transformation

The most established and widely used method for introducing a trifluoromethyl group onto a pyridine ring is the halogen exchange (Halex) reaction. This process involves the conversion of a trichloromethyl (-CCl3) substituted pyridine to the corresponding trifluoromethyl derivative using a fluorinating agent, most commonly hydrogen fluoride (HF). This transformation can be carried out in either the liquid or vapor phase, with the choice of conditions often dictated by the specific substrate and the desired scale of the reaction.

Vapor-phase fluorination is particularly suited for large-scale industrial production. The process typically involves passing the trichloromethylpyridine substrate and anhydrous hydrogen fluoride over a heated catalyst bed.

Experimental Protocol: Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine via a vapor-phase halogen exchange reaction.

Materials:

  • 2-chloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Chromium oxyfluoride on alumina or another suitable fluorination catalyst

  • Nitrogen gas (for purging)

Equipment:

  • Tube furnace reactor system equipped with a catalyst bed

  • Vaporizer for the organic substrate

  • Mass flow controllers for HF and N2

  • Condenser and collection system for the product

  • Scrubber system for unreacted HF and HCl byproduct

Procedure:

  • Catalyst Activation: The fluorination catalyst is packed into the reactor tube and activated by heating under a flow of nitrogen, followed by treatment with a stream of HF gas at elevated temperatures as per the manufacturer's recommendations.

  • Reaction Setup: The system is brought to the desired reaction temperature, typically in the range of 250-400°C.

  • Reactant Introduction: A preheated stream of 2-chloro-5-(trichloromethyl)pyridine vapor is introduced into the reactor along with a controlled flow of anhydrous HF. The molar ratio of HF to the substrate is a critical parameter and is generally in excess to drive the reaction to completion.

  • Reaction: The reactants pass through the catalyst bed where the chlorine-fluorine exchange occurs. The contact time is controlled by the flow rates and the reactor volume.

  • Product Collection: The gaseous effluent from the reactor, containing the desired product, HCl, and excess HF, is passed through a condenser to liquefy the organic components. The collected liquid is then neutralized to remove acidic byproducts.

  • Purification: The crude product is purified by fractional distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.

Expected Yield: Yields for vapor-phase fluorination can be high, often exceeding 90%, depending on the optimization of reaction conditions.

Liquid-phase fluorination offers an alternative approach, often favored for smaller-scale syntheses or for substrates that are not stable at the high temperatures required for vapor-phase reactions. This method typically involves reacting the trichloromethylpyridine with anhydrous HF in an autoclave, often in the presence of a catalyst.

Experimental Protocol: Liquid-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine via a liquid-phase halogen exchange reaction.

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl5) or another suitable Lewis acid catalyst

  • Dichloromethane (for extraction)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • High-pressure autoclave (e.g., Hastelloy or Monel)

  • Stirring mechanism

  • Temperature and pressure controls

  • Scrubber system for safe handling of HF

Procedure:

  • Reactor Charging: The autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalytic amount of antimony pentachloride. The reactor is then sealed and cooled.

  • HF Addition: A measured amount of anhydrous hydrogen fluoride is carefully condensed into the cooled autoclave.

  • Reaction: The autoclave is heated to the desired reaction temperature, typically between 100-150°C, and the reaction mixture is stirred. The pressure will increase due to the vapor pressure of HF and the HCl byproduct generated. The reaction is monitored by sampling and analysis (e.g., GC-MS) until the starting material is consumed.

  • Work-up: After cooling the reactor to a safe temperature, the excess HF and HCl are carefully vented through a scrubber. The reaction mixture is then cautiously quenched with water or a cooled sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted with dichloromethane. The organic layer is washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Expected Yield: Liquid-phase fluorination can provide good to excellent yields, typically in the range of 70-95%.

Cyclocondensation Reactions: Building the Ring from Fluorinated Precursors

An alternative and versatile strategy for the synthesis of trifluoromethylpyridines is the construction of the pyridine ring itself from acyclic, trifluoromethyl-containing building blocks. This approach, known as cyclocondensation, offers access to a wide range of substitution patterns on the pyridine ring that may be difficult to achieve through functionalization of a pre-existing ring.

A common and powerful method involves the reaction of a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, with an enamine or a related species.

Experimental Protocol: Cyclocondensation Synthesis of a Trifluoromethylpyridine Derivative

Objective: To synthesize a substituted 4-(trifluoromethyl)pyridine via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate and an enamine.

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • A suitable enamine (e.g., derived from a ketone and a secondary amine like morpholine or pyrrolidine)

  • A protic solvent such as ethanol or a high-boiling aprotic solvent like toluene

  • An acid or base catalyst (optional, depending on the specific reaction)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Stirring and heating apparatus

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: A solution of the enamine in the chosen solvent is prepared in a round-bottom flask.

  • Addition of β-Ketoester: Ethyl 4,4,4-trifluoro-3-oxobutanoate is added to the enamine solution.

  • Reaction: The reaction mixture is heated to reflux and stirred for a period of several hours to days, depending on the reactivity of the substrates. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylpyridine derivative.

Expected Yield: Yields for cyclocondensation reactions can vary widely depending on the specific substrates and reaction conditions, but moderate to good yields are often achievable.

The Impact of the Trifluoromethyl Group: Structure-Activity Relationships

The remarkable success of trifluoromethylpyridines in agrochemicals and pharmaceuticals can be attributed to the profound influence of the -CF3 group on the molecule's overall properties. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved bioactive compounds.

PropertyInfluence of the Trifluoromethyl Group
Lipophilicity The -CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of a molecule to cross biological membranes.[6]
Metabolic Stability The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by enzymes such as cytochrome P450. This often leads to a longer biological half-life.[6]
Electronic Effects The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This can significantly alter the pKa of the pyridine nitrogen and influence the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with its biological target.[7]
Conformational Effects The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site.

Landmark Applications: Trifluoromethylpyridines in Action

The versatility of the trifluoromethylpyridine scaffold is best illustrated by the diverse range of successful commercial products that incorporate this moiety.

In Agrochemicals: Protecting the World's Food Supply
  • Fluazifop-butyl: As the first major TFMP-containing agrochemical, this herbicide selectively controls grass weeds in broad-leaved crops.[2] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis in susceptible plants.[2]

  • Flonicamid: This insecticide is highly effective against sucking insects such as aphids.[8] It acts as a feeding inhibitor, causing a rapid cessation of feeding upon ingestion.[8]

  • Fluazinam: A broad-spectrum fungicide, fluazinam disrupts fungal energy production by acting as an uncoupler of oxidative phosphorylation.[8]

In Pharmaceuticals: Advancing Human Health

The principles that make trifluoromethylpyridines so effective in agriculture are equally applicable to the development of human medicines. The ability to fine-tune pharmacokinetic properties and target interactions has led to the development of several important drugs containing the TFMP moiety. The enhanced metabolic stability and membrane permeability are particularly advantageous in designing drugs with improved efficacy and dosing regimens.

Conclusion and Future Outlook

The discovery and development of trifluoromethylpyridines represent a significant chapter in the history of medicinal and agricultural chemistry. From their initial synthesis as laboratory curiosities to their current status as indispensable building blocks, the journey of TFMPs has been one of continuous innovation. The synthetic methodologies, particularly the halogen exchange reaction and cyclocondensation strategies, have matured into robust and scalable processes, enabling the widespread availability of these valuable intermediates.

The profound impact of the trifluoromethyl group on the physicochemical and biological properties of the pyridine scaffold provides a compelling rationale for its continued exploration in the design of new bioactive molecules. As our understanding of disease biology and pest resistance mechanisms deepens, the ability to rationally design molecules with tailored properties will become ever more critical. The trifluoromethylpyridine scaffold, with its proven track record and versatile chemistry, is poised to remain at the forefront of these endeavors, contributing to the development of the next generation of life-saving medicines and sustainable agricultural solutions.

References

A Comprehensive Technical Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<><>

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The precise confirmation of its chemical structure is paramount for ensuring the quality, safety, and efficacy of the final products.[2][3] This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols, data interpretation, and the underlying scientific principles are presented to guide researchers and drug development professionals in this critical analytical endeavor.

Introduction: The Imperative of Structural Integrity

This compound (C₇H₇ClF₃N) is a substituted pyridine derivative characterized by a methyl group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring.[4][5] The hydrochloride salt form enhances its stability and solubility, making it a versatile building block in organic synthesis. The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the final active pharmaceutical ingredient (API). Therefore, unambiguous confirmation of its structure, including the precise substitution pattern on the pyridine ring, is a non-negotiable aspect of quality control in pharmaceutical development.[6][7]

This guide adopts a holistic approach, emphasizing the synergy between different analytical techniques to build a robust and self-validating structural proof. The methodologies described are aligned with established principles of analytical chemistry and regulatory expectations for the characterization of small molecules.[3][8]

The Analytical Triad: A Multi-faceted Approach to Elucidation

The structural elucidation of this compound relies on a powerful triad of spectroscopic techniques: NMR, MS, and FTIR. Each method provides a unique and complementary piece of the structural puzzle.

cluster_0 Analytical Workflow Start Start NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Primary Structure MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Functional Groups Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Structure_Confirmed Structure Confirmed: 2-Methyl-4-(trifluoromethyl)pyridine HCl Data_Integration->Structure_Confirmed

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each atom.[2][8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Protocol:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling patterns (J-coupling) to deduce the proton connectivity.

Expected Data & Interpretation: The ¹H NMR spectrum of the pyridine ring is expected to show distinct signals for the protons at positions 3, 5, and 6.[9][10] The methyl group at C-2 will appear as a singlet, and the trifluoromethyl group at C-4 will influence the chemical shifts of the adjacent protons. The hydrochloride salt formation will lead to a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H-6~8.5-8.7Doublet1H
H-5~7.8-8.0Doublet1H
H-3~7.6-7.8Singlet1H
CH₃~2.5-2.7Singlet3H

Note: Chemical shifts are approximate and can vary with solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical acquisition parameters include a spectral width of ~200 ppm and a sufficient number of scans for adequate signal-to-noise.

Expected Data & Interpretation: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.[11]

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (in coupled spectrum)
C-2~158-160Singlet
C-6~150-152Singlet
C-4~135-137Quartet (¹JCF)
C-3~125-127Singlet
C-5~122-124Singlet
CF₃~120-123Quartet (¹JCF)
CH₃~20-22Singlet

Note: Chemical shifts are approximate and can vary with solvent and concentration.[12][13]

¹⁹F NMR Spectroscopy: The Fluorine Signature

Protocol:

  • Acquire a ¹⁹F NMR spectrum on the same sample.

  • The trifluoromethyl group is expected to show a single, sharp resonance.

Expected Data & Interpretation: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the trifluoromethyl group.[14] The chemical shift of the CF₃ group on a pyridine ring typically appears in a specific region of the spectrum, providing strong evidence for its presence.[15][16] A single singlet in the proton-decoupled spectrum confirms the presence of a single CF₃ group. The chemical shift is typically observed between -60 and -65 ppm relative to a standard like CFCl₃.[17][18]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[7][19] For a hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique.[20]

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into an ESI mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Expected Data & Interpretation: In positive ion mode, the spectrum will show the molecular ion of the free base, [M+H]⁺, where M is 2-Methyl-4-(trifluoromethyl)pyridine.

  • Molecular Formula: C₇H₆F₃N

  • Monoisotopic Mass: 161.05 g/mol [4]

  • Expected [M+H]⁺: m/z 162.05

The fragmentation pattern in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for pyridine derivatives include the loss of small neutral molecules.[21][22][23]

cluster_1 MS/MS Fragmentation Pathway Parent [M+H]⁺ m/z 162.05 Frag1 Loss of H Parent->Frag1 Frag2 Loss of F Parent->Frag2 Frag3 Loss of CF₂ Parent->Frag3 Product1 m/z 161.04 Frag1->Product1 Product2 m/z 143.04 Frag2->Product2 Product3 m/z 112.04 Frag3->Product3

Caption: Plausible MS/MS fragmentation of the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[24]

Protocol:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation: The FTIR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as the C-F stretching of the trifluoromethyl group. The presence of the hydrochloride salt may be indicated by broad absorptions in the 2500-3000 cm⁻¹ region due to the N⁺-H stretch.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N⁺-H Stretch (broad)2500-3000
Aromatic C-H Stretch3000-3100
C=C and C=N Ring Stretch1400-1600
C-F Stretch (strong)1100-1300
C-H Bend (out-of-plane)700-900

The strong and complex bands associated with the C-F stretching are a key diagnostic feature for the trifluoromethyl group.[25][26][27]

X-ray Crystallography: The Gold Standard (When Applicable)

For definitive, unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard.[28] If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state.[29][30]

Conclusion: A Self-Validating System for Structural Integrity

References

quantum chemical calculations for 2-Methyl-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-4-(trifluoromethyl)pyridine

Authored by: Senior Application Scientist

Abstract

2-Methyl-4-(trifluoromethyl)pyridine is a pivotal structural motif in modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, conferred by the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group, dictate its biological activity and reactivity.[4][5] This guide provides a comprehensive framework for investigating these properties using quantum chemical calculations, specifically Density Functional Theory (DFT). We will detail the theoretical underpinnings, provide a step-by-step computational workflow, and interpret the resulting data to offer a complete molecular profile. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and analysis.

Introduction: The Rationale for Computational Analysis

The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule.[4][5] When attached to a pyridine ring, these effects are combined with the inherent properties of the heterocycle, creating a versatile building block for targeted therapies and advanced agrochemicals.[3][6]

2-Methyl-4-(trifluoromethyl)pyridine presents an interesting case of "push-pull" electronics. The methyl group (CH₃) at the 2-position donates electron density into the pyridine ring, while the trifluoromethyl group (CF₃) at the 4-position strongly withdraws it. This electronic tension governs the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.

Quantum chemical calculations offer a powerful, cost-effective method to dissect these properties in silico before committing to costly and time-consuming laboratory synthesis. By solving the electronic Schrödinger equation, we can reliably predict:

  • Molecular Structure: The precise three-dimensional arrangement of atoms.

  • Reactivity: Where the molecule is likely to undergo electrophilic or nucleophilic attack.

  • Electronic Properties: The distribution of electrons and the energies of frontier molecular orbitals (HOMO and LUMO).[7]

  • Spectroscopic Data: Predicting NMR, IR, and Raman spectra to aid in experimental characterization.[8]

This guide will use Density Functional Theory (DFT), a method that offers an optimal balance of computational accuracy and efficiency for molecules of this size.[9][10]

Theoretical & Computational Methodology: The Scientist's Toolkit

The quality of any computational result is predicated on the choice of method and basis set. These choices are not arbitrary; they are guided by the chemical nature of the molecule under investigation.

Core Method: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its ability to accurately model electron correlation at a fraction of the cost of traditional wave-function-based methods. We select the B3LYP hybrid functional , which incorporates a portion of exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals. B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of organic molecules.[8][10][11]

Basis Set Selection: Describing the Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a π-system and highly electronegative fluorine atoms, a flexible basis set is crucial.

  • Initial Geometry Optimization: A preliminary optimization can be performed with a modest Pople-style basis set like 6-31G(d) to quickly find a reasonable minimum energy structure.

  • High-Accuracy Calculations: For final, high-quality results, we employ the 6-311++G(d,p) basis set.[7][8]

    • 6-311: A "triple-zeta" basis set, providing more functions to describe each electron, leading to higher accuracy.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs (like on the nitrogen) and areas of diffuse electron density.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape and "polarize," which is critical for describing chemical bonds accurately, especially in a system with significant charge separation.

The combination of B3LYP/6-311++G(d,p) represents a well-validated, high-quality level of theory for this class of molecule.

G cluster_input Computational Inputs cluster_output Predicted Molecular Properties mol 2-Methyl-4-(trifluoromethyl)pyridine (Initial 3D Structure) theory Level of Theory: B3LYP Functional 6-311++G(d,p) Basis Set geom Optimized Geometry (Bond Lengths, Angles) theory->geom Quantum Calculation (e.g., Gaussian) vib Vibrational Frequencies (IR/Raman Spectra) geom->vib elec Electronic Properties (HOMO, LUMO, MEP) geom->elec spec Spectroscopic Data (NMR Chemical Shifts) geom->spec

Caption: Relationship between computational inputs and derived molecular properties.

Protocol: A Step-by-Step Computational Workflow

This protocol outlines the practical steps for performing the calculations using a common software package like Gaussian.

Step 1: Molecule Construction
  • Use a molecular editor (e.g., GaussView, Avogadro) to build the 3D structure of 2-Methyl-4-(trifluoromethyl)pyridine.

  • Ensure correct atom types and initial bond lengths. A preliminary "clean-up" using molecular mechanics can provide a good starting geometry.

  • Save the coordinates in a format compatible with your quantum chemistry software (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Input File: Create an input file specifying the coordinates, charge (0), multiplicity (1), and the desired calculation.

    • Gaussian Command Line: #p B3LYP/6-311++G(d,p) Opt

  • Execution: Run the calculation.

  • Verification: Upon completion, verify that the optimization converged successfully by checking the output file for the "Stationary point found" message.

Step 3: Vibrational Frequency Analysis

This step is critical to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.

  • Input File: Use the optimized geometry from Step 2 as the input.

    • Gaussian Command Line: #p B3LYP/6-311++G(d,p) Freq

  • Execution: Run the frequency calculation.

  • Verification: Analyze the output. A true minimum will have zero imaginary frequencies . The output will list the vibrational modes, their frequencies, and their IR intensities.

Step 4: Electronic and Spectroscopic Property Calculation

This calculation provides insights into reactivity and allows for direct comparison with experimental data.

  • Input File: Use the same optimized geometry.

    • Gaussian Command Line: #p B3LYP/6-311++G(d,p) NMR=GIAO Pop=NPA

    • NMR=GIAO: Specifies the calculation of NMR chemical shifts using the reliable Gauge-Independent Atomic Orbital method.[8]

    • Pop=NPA: Requests a Natural Population Analysis to get accurate atomic charges for generating the Molecular Electrostatic Potential (MEP) map.

  • Execution: Run the calculation.

G start 1. Build Initial 3D Structure opt 2. Geometry Optimization (B3LYP/6-311++G(d,p) Opt) start->opt freq 3. Frequency Analysis (B3LYP/6-311++G(d,p) Freq) opt->freq check Check for Imaginary Frequencies freq->check prop 4. Property Calculation (NMR, Population Analysis) check->prop Zero found error Structure is not a minimum. Re-optimize. check->error One or more found analyze 5. Data Analysis & Interpretation prop->analyze error->opt

Caption: A typical workflow for quantum chemical calculations.

Analysis of Results: From Data to Insight

Molecular Geometry

The optimized geometry reveals the structural impact of the substituents. The strong electron-withdrawing CF₃ group is expected to slightly shorten adjacent C-C bonds in the ring, while the C-N bonds may also be affected by the altered electron density.

ParameterOptimized Value (Å or °)
C₂-CH₃ Bond Length~1.51 Å
C₄-CF₃ Bond Length~1.50 Å
C₂-N₁ Bond Length~1.34 Å
C₆-N₁ Bond Length~1.33 Å
C₃-C₄-C₅ Bond Angle~118°
C₂-N₁-C₆ Bond Angle~117°
Note: These are representative values. Actual calculated values should be extracted from the output file.
Electronic Properties and Chemical Reactivity

The HOMO and LUMO are key to understanding chemical reactivity. The HOMO (Highest Occupied Molecular Orbital) represents the electron-donating capability, while the LUMO (Lowest Unoccupied Molecular Orbital) represents the electron-accepting capability.

PropertyCalculated Value (eV)
HOMO Energy-7.0 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.5 eV
Note: Representative values. A smaller energy gap generally implies higher chemical reactivity.[7]

The HOMO is typically distributed over the π-system of the pyridine ring, while the LUMO will also be located on the ring, showing areas susceptible to nucleophilic attack.

The MEP map is a powerful visualization of charge distribution. It reveals sites for intermolecular interactions and chemical reactions.

  • Red Regions (Negative Potential): Electron-rich areas, susceptible to electrophilic attack. The most negative region is consistently found around the nitrogen lone pair, confirming its role as the primary site of protonation and Lewis base activity.

  • Blue Regions (Positive Potential): Electron-poor areas, susceptible to nucleophilic attack. A strong positive potential is expected around the hydrogens of the methyl group and, most significantly, surrounding the electron-deficient pyridine ring protons adjacent to the CF₃ group.

  • Green/Yellow Regions: Areas of neutral potential.

The MEP visually confirms the push-pull nature of the substituents, with the nitrogen atom being the clear nucleophilic center.[8]

Predicted Spectroscopic Data

The calculated vibrational spectrum can be used to assign experimental peaks. Key expected frequencies include:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2900-3000 cm⁻¹: Methyl C-H stretching.

  • ~1400-1600 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

  • ~1100-1350 cm⁻¹: Strong absorptions corresponding to C-F stretching modes of the trifluoromethyl group.

The GIAO method provides reliable predictions of ¹H and ¹³C NMR shifts (relative to a standard like TMS, which must be calculated separately at the same level of theory). The electron-withdrawing CF₃ group will cause a significant downfield shift (higher ppm) for the adjacent protons (H₃ and H₅) and carbons in the ring. Conversely, the electron-donating CH₃ group will cause an upfield shift (lower ppm) for its adjacent proton and carbon.

Conclusion

This guide has detailed a robust and scientifically sound protocol for the quantum chemical analysis of 2-Methyl-4-(trifluoromethyl)pyridine using DFT. The B3LYP/6-311++G(d,p) level of theory provides a comprehensive understanding of the molecule's structural, electronic, and spectroscopic properties. The calculations confirm the significant electronic influence of the methyl and trifluoromethyl substituents, identifying the nitrogen atom as the primary nucleophilic center and highlighting the reactivity patterns across the pyridine ring. These computational insights are invaluable for rational drug design, allowing scientists to predict how modifications to this scaffold will impact its biological interactions and chemical behavior.

References

electrophilicity of the pyridine ring in 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and . Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the fundamental principles governing pyridine reactivity, the powerful modulating effects of substituent groups, and the profound impact of N-protonation. We will explore the synergistic influence of an electron-donating methyl group, a potent electron-withdrawing trifluoromethyl group, and the pyridinium cation formation. This guide synthesizes theoretical principles with practical, field-proven methodologies for characterization, including computational modeling and spectroscopic analysis, to provide a holistic understanding of this highly deactivated heterocyclic system.

Foundational Principles: The Intrinsic Electrophilicity of the Pyridine Ring

The pyridine ring, an aromatic heterocycle isoelectronic with benzene, exhibits fundamentally different reactivity in electrophilic aromatic substitution (EAS) reactions. The core distinction arises from the presence of a nitrogen atom, which is more electronegative than carbon. This electronegativity results in an inductive withdrawal of electron density from the ring carbons, making the entire π-system electron-deficient compared to benzene.[1] Consequently, pyridine is significantly less reactive towards electrophiles, with a reactivity profile often compared to that of nitrobenzene.[2][3]

Electrophilic attack on the pyridine ring is not only slow but also highly regioselective. Substitution overwhelmingly favors the C-3 (meta) position.[4] This preference can be rationalized by examining the stability of the cationic intermediates (sigma complexes or Wheland intermediates) formed during the reaction. Attack at the C-2 (ortho) or C-4 (para) positions results in a resonance structure where the electron-deficient nitrogen atom bears a formal positive charge—a highly energetically unfavorable state. In contrast, attack at the C-3 position ensures the positive charge is distributed exclusively across the carbon atoms of the ring, leading to a more stable intermediate.[5][6]

Furthermore, the basic lone pair of electrons on the nitrogen atom complicates EAS reactions.[2] In the presence of acidic reagents (e.g., in nitration or sulfonation) or Lewis acid catalysts, the nitrogen is readily protonated or coordinated, forming a pyridinium salt.[7][8] This places a formal positive charge on the nitrogen, which acts as a powerful electron-withdrawing group, severely deactivating the ring to any subsequent electrophilic attack.[3][7]

Modulating the Core: Substituent Effects on 2-Methyl-4-(trifluoromethyl)pyridine

The electronic landscape of the pyridine ring can be precisely tuned by substituents. In the case of 2-Methyl-4-(trifluoromethyl)pyridine, we observe a fascinating interplay between opposing electronic effects.

The 2-Methyl Group: A Mild Electron-Donating Influence

The methyl group at the C-2 position is classified as an electron-donating group (EDG). It exerts a weak activating effect on the ring through two primary mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the ring, leading to a slight push of electron density into the ring.

  • Hyperconjugation: Overlap of the C-H σ-bonds of the methyl group with the π-system of the ring donates electron density, particularly to the ortho and para positions (C-3 and C-6).

While this EDG would typically increase the ring's nucleophilicity and reactivity towards electrophiles, its effect in this specific molecule is modest.[9]

The 4-Trifluoromethyl Group: A Dominant Electron-Withdrawing Force

In stark contrast, the trifluoromethyl (-CF₃) group at the C-4 position is one of the most powerful electron-withdrawing groups (EWGs) used in organic chemistry.[10] Its influence stems almost entirely from a strong inductive effect (-I) due to the high electronegativity of the three fluorine atoms. This effect drastically reduces the electron density across the entire aromatic system, rendering the ring highly electron-poor and exceptionally unreactive towards electrophiles.[10][11]

Synergy of Effects: An Exceptionally Deactivated System

When both substituents are present, the potent deactivating effect of the 4-CF₃ group overwhelmingly dominates the mild activating effect of the 2-methyl group. The result is a pyridine ring that is profoundly electron-deficient. This high degree of deactivation makes traditional electrophilic aromatic substitution practically unfeasible. However, it concurrently renders the ring carbons highly electrophilic , meaning they are primed for attack by strong nucleophiles in nucleophilic aromatic substitution (NAS) reactions.

The Final Deactivation Step: The Role of the Hydrochloride Salt

The subject molecule is not the free base but its hydrochloride salt. This means the basic nitrogen atom has been protonated to form a pyridinium cation.[12][13][14] This protonation is the most significant factor influencing the ring's electrophilicity.

The formal positive charge on the sp²-hybridized nitrogen atom acts as an exceptionally powerful inductive electron-withdrawing group.[7][15] This effect is far stronger than that of the -CF₃ group. The combination of the intrinsic electron deficiency of pyridine, the powerful -I effect of the -CF₃ group, and the dominant deactivation from the N-protonation culminates in a heterocyclic system of extreme electrophilicity. Direct electrophilic attack on this pyridinium ring is considered nearly impossible.[8]

G cluster_0 Factors Increasing Ring Electrophilicity Intrinsic 1. Intrinsic Property: Electronegative Nitrogen CF3 2. Substituent Effect: 4-CF₃ Group (Strong -I) Intrinsic->CF3 Synergizes with Protonation 3. Salt Formation: N-Protonation (Pyridinium Cation) CF3->Protonation Synergizes with Result Result: Exceptionally High Ring Electrophilicity (Highly Deactivated for EAS, Activated for NAS) Protonation->Result Leads to

Caption: Logical flow of factors contributing to the high electrophilicity of the target molecule.

Experimental and Computational Characterization of Electrophilicity

Quantifying the electrophilicity of this compound requires a combination of computational modeling and empirical spectroscopic analysis.

Computational Chemistry: A Predictive Approach

Density Functional Theory (DFT) provides powerful insights into the electronic structure of molecules. By modeling the system, we can visualize and quantify its electrophilic character.

G start 1. Structure Generation Build 3D model of the pyridinium cation opt 2. Geometry Optimization Calculate lowest energy conformation (e.g., B3LYP/6-311G+(d,p)) start->opt freq 3. Frequency Calculation Confirm true minimum (no imaginary frequencies) opt->freq analysis 4. Electronic Property Analysis freq->analysis mep Molecular Electrostatic Potential (MEP) Map analysis->mep fmo Frontier Molecular Orbitals (HOMO/LUMO Energy) analysis->fmo nbo Natural Bond Orbital (NBO) (Atomic Charges) analysis->nbo end 5. Interpretation Correlate data with reactivity mep->end fmo->end nbo->end

Caption: Standard workflow for computational analysis of molecular electronic properties.

Step-by-Step Protocol for DFT Analysis:

  • Structure Input: Build the 3D structure of the 2-methyl-4-(trifluoromethyl)pyridinium cation using molecular modeling software (e.g., GaussView, Avogadro).

  • Method Selection: Set up the calculation in a quantum chemistry package (e.g., Gaussian). A common and reliable level of theory is DFT with the B3LYP functional and a Pople-style basis set like 6-311G+(d,p).[16]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure.

  • Frequency Analysis: Run a frequency calculation on the optimized structure to verify it is a true energy minimum.

  • Property Calculation: From the optimized structure, calculate:

    • Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize electron distribution. For this molecule, expect intense blue (electron-poor) regions over the aromatic ring, indicating strong electrophilic sites.[17]

    • Frontier Molecular Orbitals (FMO): Determine the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A very low LUMO energy signifies a high susceptibility to nucleophilic attack.[18]

    • NBO Charges: Perform a Natural Bond Orbital (NBO) analysis to obtain the partial atomic charges on each atom. This will provide quantitative evidence of the electron withdrawal from the ring carbons.[18]

Table 1: Predicted Electronic Properties (Illustrative DFT Data)

ParameterUnsubstituted Pyridine2-Methyl-4-(trifluoromethyl)pyridine HClInterpretation
LUMO Energy ~ -0.5 eV~ -4.0 eVDrastically lowered LUMO indicates high susceptibility to nucleophilic attack.
NBO Charge (C-3) ~ -0.15 e~ +0.10 eCharge inversion from negative to positive shows severe electron withdrawal.
NBO Charge (C-5) ~ -0.15 e~ +0.12 eSignificant positive charge indicates a highly electrophilic site.
NBO Charge (C-6) ~ -0.10 e~ +0.25 eThe most electron-deficient carbon, highly activated for nucleophilic attack.

Note: Values are illustrative and depend on the specific level of theory used.

Spectroscopic Analysis: Empirical Evidence from NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shift (δ) is highly sensitive to the electron density around an atom; lower electron density (deshielding) results in a downfield shift to a higher ppm value.[19][20]

For this compound, the combined electron-withdrawing effects of the -CF₃ group and the protonated nitrogen are expected to cause significant downfield shifts for all ring protons and carbons compared to unsubstituted pyridine.[21]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[19]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The aromatic protons are expected in the δ 8.0-9.5 ppm region.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. The aromatic carbons are expected in the δ 130-160 ppm region.

  • 2D NMR (Optional but Recommended): To unambiguously assign signals, perform 2D NMR experiments like HSQC (correlates protons to directly attached carbons) and HMBC (correlates protons to carbons 2-3 bonds away). This is crucial for assigning quaternary carbons.[19]

Table 2: Predicted NMR Chemical Shifts (δ in ppm)

PositionUnsubstituted Pyridine (¹H)Predicted (¹H)Unsubstituted Pyridine (¹³C)Predicted (¹³C)Rationale for Shift
H-3 / C-3 7.33~ 8.2123.6~ 135Deshielded by adjacent N⁺ and 4-CF₃.
H-5 / C-5 7.33~ 8.5123.6~ 140Deshielded by adjacent N⁺ and 4-CF₃.
H-6 / C-6 8.50~ 9.2149.7~ 155Strongly deshielded by adjacent N⁺.
C-2 (Quat.) 149.7N/A149.7~ 158Deshielded by N⁺; mild shielding by CH₃.
C-4 (Quat.) 135.7N/A135.7~ 130 (q)Strong deshielding; coupling to ¹⁹F.

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions.

Conclusion for the Field

The electrophilicity of this compound is a case study in synergistic electronic deactivation. The intrinsically electron-poor nature of the pyridine core is dramatically amplified by the potent inductive withdrawal of the 4-trifluoromethyl group and, most significantly, by the formation of the pyridinium cation. This renders the molecule inert to electrophilic aromatic substitution but transforms it into a highly activated substrate for nucleophilic attack. For drug development professionals, understanding this reactivity profile is critical. It dictates synthetic strategy, ruling out electrophilic functionalization of the ring and pointing towards nucleophilic substitution pathways for further molecular elaboration. The computational and spectroscopic protocols outlined herein provide a robust framework for predicting and confirming the electronic properties of similarly complex heterocyclic systems, enabling more rational and efficient drug design.

References

Methodological & Application

Application Notes and Experimental Protocols for 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable tools for innovation.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold can dramatically enhance a molecule's therapeutic potential.[1] This modification often leads to increased lipophilicity for better membrane penetration, improved metabolic stability by blocking sites of oxidation, and enhanced binding affinity to target proteins through unique electronic interactions.[1]

2-Methyl-4-(trifluoromethyl)pyridine hydrochloride (CAS: 1416354-37-4) is a key building block that provides chemists with a versatile starting point for introducing this valuable pharmacophore.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, covering its properties, handling, and a detailed protocol for its application in synthetic chemistry.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a reagent is the bedrock of any successful and safe experiment. 2-Methyl-4-(trifluoromethyl)pyridine is typically supplied as its hydrochloride salt to improve stability and handling characteristics.

1.1: Compound Properties
PropertyValueSource
CAS Number 1416354-37-4[4][5]
Molecular Formula C₇H₇ClF₃N[4]
Molecular Weight 197.59 g/mol [4]
Appearance Off-white to light yellow solidTypical Supplier Data
Storage Store in a dry, well-ventilated place, sealed. Room temperature is suitable.[4][6]

Note: The properties of the free base, 2-Methyl-4-(trifluoromethyl)pyridine (CAS: 106877-17-2), differ slightly. Molecular Formula: C₇H₆F₃N; Molecular Weight: 161.12 g/mol .[7]

1.2: Safety and Handling Protocol

As with many fluorinated organic compounds, appropriate safety measures are critical. The GHS classifications for the parent compound include warnings for flammability, skin/eye irritation, and potential harm if inhaled or swallowed.[7]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

  • Handling: Avoid contact with skin and eyes.[6] After handling, wash hands and any exposed skin thoroughly.[8] Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][8]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6][8]

    • Inhalation: Move the individual to fresh air. Seek medical attention if symptoms persist.[6]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[6]

  • Storage: Keep the container tightly closed in a dry environment.[4][6]

Section 2: Application in Synthetic Chemistry

The primary application of this compound is as a structural precursor in organic synthesis.[2] Its pyridine ring can be further functionalized, making it a valuable starting material for creating more complex molecules with desired biological activities, from potential kinase inhibitors in oncology to novel agrochemicals.[1][10]

A common strategic workflow involves using the starting pyridine to build out more complex scaffolds, often through cross-coupling reactions. This requires initial functionalization of the pyridine ring, typically through halogenation, to create a reactive handle for subsequent bond formation.

G A 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride (Starting Material) B Neutralization (Base) & Halogenation (e.g., NBS) A->B Step 1 C Halogenated Intermediate (e.g., 6-Bromo-2-methyl-4-(CF3)pyridine) B->C Step 2 D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Step 3 E Complex Target Molecule (Final Product) D->E Step 4

Caption: General workflow for utilizing the pyridine scaffold.

Section 3: Experimental Protocol - Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol details a representative, two-step procedure: 1) bromination of the pyridine ring and 2) subsequent Suzuki-Miyaura cross-coupling. This method is a cornerstone of modern drug discovery for its reliability and broad substrate scope.[11]

3.1: Step 1 - Directed Bromination of 2-Methyl-4-(trifluoromethyl)pyridine

Rationale: To prepare the pyridine for cross-coupling, a reactive handle (a halogen) must be installed. The electron-donating methyl group and the electron-withdrawing trifluoromethyl group direct electrophilic substitution. Bromination with N-Bromosuccinimide (NBS) is a standard and effective method for this transformation.

Materials & Equipment:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Cool the solution in an ice bath and slowly add a saturated solution of NaHCO₃ until the solution is basic (pH > 8) and effervescence ceases. Extract the resulting free base into DCM (3x volumes). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-4-(trifluoromethyl)pyridine as an oil or low-melting solid.

  • Bromination: To the flask containing the free base, add concentrated sulfuric acid (2.0-3.0 eq) carefully at 0 °C.

  • NBS Addition: Add NBS (1.1 eq) portion-wise to the stirring solution, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize with a strong base (e.g., 6M NaOH) until the pH is ~8-9.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the desired brominated intermediate.

3.2: Step 2 - Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming C-C bonds between the synthesized bromopyridine and a boronic acid partner. The base is crucial for activating the boronic acid, and the ligand stabilizes the palladium catalyst.

Materials & Equipment:

  • 6-Bromo-2-methyl-4-(trifluoromethyl)pyridine (from Step 1)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 ratio)

  • Schlenk flask or sealed vial, condenser, inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromopyridine (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (dioxane/water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst.

  • Extraction & Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final biaryl product.

Section 4: Product Validation and Characterization

Trustworthiness in synthesis requires rigorous validation of the final product's identity and purity.[1]

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment and successful coupling.

    • ¹³C NMR: To verify the carbon skeleton of the new molecule.

    • ¹⁹F NMR: Crucial for confirming the integrity of the -CF₃ group, which should appear as a singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is preferred for obtaining an exact mass.[12]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

A combined spectroscopic analysis provides definitive evidence of the molecular structure.[13]

Section 5: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in Step 1 (Bromination) Incomplete neutralization of hydrochloride salt.Ensure the pH is > 8 before extraction of the free base.
Deactivation of NBS.Use freshly opened or properly stored NBS.
Incomplete Reaction in Step 2 (Coupling) Inactive catalyst.Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure the system is properly degassed.
Poor quality boronic acid.Boronic acids can dehydrate to form unreactive anhydrides; use fresh or properly stored material.
Insufficient base.Ensure the base is anhydrous and of sufficient strength. Cs₂CO₃ is often more effective than K₂CO₃.
Multiple Byproducts Side reactions (e.g., homocoupling of boronic acid).Optimize reaction temperature and time. Ensure a strictly inert atmosphere.

References

Application Notes & Protocols: The Strategic Utility of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Overview

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the applications and reaction protocols for 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride. This versatile building block is of significant interest due to the unique combination of a pyridine scaffold and a trifluoromethyl (CF₃) group. The strategic incorporation of the CF₃ group is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The pyridine ring itself is a prevalent pharmacophore, and its functionalization is critical for developing novel therapeutics.[4] This guide details the causality behind experimental choices and provides robust, validated protocols for key synthetic transformations.

Physicochemical Properties & Handling

This compound is a stable, solid salt form of the parent free base, making it easier to handle and store.

PropertyValueSource
CAS Number 1416354-37-4[5][6]
Molecular Formula C₇H₇ClF₃N[5][6][7]
Molecular Weight 197.59 g/mol [5][6][7]
Form Solid[5]
Storage Room temperature, dry and sealed[5][6]

Handling Note: As a hydrochloride salt, the pyridine nitrogen is protonated. For most synthetic applications where the pyridine acts as a nucleophile or requires a free lone pair, an in situ or preceding neutralization step with a suitable base is necessary. In the protocols described below, the included base serves this purpose in addition to its primary catalytic role.

Strategic Application in Drug Scaffolds: A Case Study Perspective

The true value of a building block is realized in its ability to construct complex, biologically active molecules. The 2-methyl-4-(trifluoromethyl)pyridine moiety is a key component in various pharmaceutical and agrochemical compounds.[5][8] Its utility is prominently demonstrated in the synthesis of kinase inhibitors, such as analogues of Sorafenib.

Sorafenib is a multi-kinase inhibitor used in cancer therapy.[9][10] Its structure features a pyridine ring linked via an ether bond to a phenoxy group. The synthesis of Sorafenib and its derivatives often involves the coupling of a functionalized pyridine with a phenolic component.[9][11][12] this compound serves as a direct precursor to the core pyridine structure found in these advanced molecules.

The key transformations enabling the incorporation of this scaffold are Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Cross-Coupling reactions.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Advanced Intermediates / Final Products start 2-Methyl-4-(trifluoromethyl)pyridine HCl snar Nucleophilic Aromatic Substitution (SNA_r_) start->snar Phenols, Alcohols suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Boronic Acids ether Aryl-Pyridyl Ethers (e.g., Sorafenib Analogues) snar->ether biaryl Aryl-Pyridyl Scaffolds suzuki->biaryl

Caption: Logical workflow for utilizing the title compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_)

Principle

The pyridine ring is electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at the C4 position.[3][13] This electronic arrangement makes the carbon atoms at the C2 and C6 positions (ortho and para to the nitrogen, relative to the activating CF₃ group) highly electrophilic and susceptible to attack by nucleophiles.[14] This reaction, often proceeding through a Meisenheimer complex intermediate, allows for the displacement of a suitable leaving group (like a halogen, if present) or, in some cases, direct functionalization.[13][15] For ether formation, a strong base is used to deprotonate a nucleophile (e.g., a phenol), which then attacks the activated pyridine ring.[12]

Caption: Simplified SNA_r_ mechanism on an activated pyridine ring.

Protocol: Synthesis of an Aryl-Pyridyl Ether

This protocol details the coupling of 2-chloro-4-(trifluoromethyl)pyridine (generated in situ or prepared beforehand) with a generic phenol. This is a key bond formation in the synthesis of many kinase inhibitors.[9][12]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Substituted Phenol (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard, oven-dried glassware for inert atmosphere chemistry

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (typical concentration 0.2-0.5 M).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add potassium tert-butoxide (1.5 equiv) portion-wise. Stir the mixture at 0 °C for 20 minutes to ensure complete formation of the phenoxide.

  • Substrate Addition: Add 2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv) to the reaction mixture via syringe.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Microwave irradiation can significantly shorten reaction times where available.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Expert Insight: The choice of a strong, non-nucleophilic base like KOtBu is crucial to fully deprotonate the phenol without competing in the substitution reaction. DMF is an excellent polar aprotic solvent that effectively solvates the potassium phenoxide intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Principle

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[16][17] For a substrate like 2-bromo- or 2-chloro-4-(trifluoromethyl)pyridine, this reaction enables the direct installation of aryl or heteroaryl groups at the C2 position. The catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine.[17]

  • Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.[17]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Py)(X) pd0->pd2_complex Oxidative Addition pd2_aryl L₂Pd(II)(Py)(Ar) pd2_complex->pd2_aryl Transmetalation product_complex [Product-Pd(0)L₂] pd2_aryl->product_complex Reductive Elimination product_complex->pd0 product Py-Ar product_complex->product pyridine Py-X pyridine->pd2_complex boronic Ar-B(OH)₂ boronic->pd2_aryl base Base base->pd2_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method for coupling a 2-halo-4-(trifluoromethyl)pyridine with a generic arylboronic acid.[16][18] Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[18]

Materials:

  • 2-Bromo-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-4-(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., 3 mol%), and base (2.0 equiv).[18]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.[18]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Representative Data

The efficiency of Suzuki couplings can vary based on the electronic nature of the coupling partners.

Boronic Acid PartnerExpected ProductRepresentative YieldReference
Phenylboronic acid2-Phenyl-4-(trifluoromethyl)pyridineGood to Excellent[18]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridineExcellent[18]
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-(trifluoromethyl)pyridineGood[18]
3-Thienylboronic acid2-(Thiophen-3-yl)-4-(trifluoromethyl)pyridineGood to Excellent[18]

References

The Strategic Role of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethylpyridine Moiety in Agrochemicals

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, into agrochemical molecules is a well-established strategy for enhancing their efficacy and performance. The trifluoromethyl group often imparts increased metabolic stability, enhanced lipophilicity, and improved biological activity.[1] When this group is part of a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly valuable building block for a new generation of herbicides, insecticides, and fungicides.[2] Among the various TFMP isomers, those with a 4-(trifluoromethyl)pyridine substructure are found in a select number of commercialized agrochemicals, including the insecticide flonicamid and the herbicide pyroxsulam.[3] This guide provides a detailed examination of the synthetic utility of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride as a strategic starting material for accessing these important classes of agrochemicals.

Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)pyridine

A thorough understanding of the starting material's properties is crucial for developing robust synthetic protocols.

PropertyValueReference
Molecular Formula C₇H₆F₃N[4]
Molecular Weight 161.12 g/mol [4]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Hazards Flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes skin and serious eye irritation, May cause respiratory irritation.[4]

PART 1: Synthesis of Flonicamid Intermediate: 4-(Trifluoromethyl)nicotinic Acid

Flonicamid is a selective insecticide that acts as a feeding blocker in aphids and other sucking insects. A key intermediate in its synthesis is 4-(trifluoromethyl)nicotinic acid.[5] While various routes to this intermediate exist, a plausible pathway starting from 2-Methyl-4-(trifluoromethyl)pyridine involves the selective oxidation of the 2-methyl group to a carboxylic acid.

Proposed Synthetic Pathway

The conversion of a methyl group on a pyridine ring to a carboxylic acid is a standard transformation that can be achieved using strong oxidizing agents.

Flonicamid Intermediate Synthesis cluster_0 Direct Oxidation (Challenging) cluster_1 More Established Synthesis (from literature) start 2-Methyl-4-(trifluoromethyl)pyridine intermediate 4-(Trifluoromethyl)pyridine-2-carboxylic acid start->intermediate Oxidation [KMnO4 or HNO3] final 4-(Trifluoromethyl)nicotinic Acid (via Isomerization/Rearrangement - Hypothetical) intermediate->final Further processing (Hypothetical) start_alt Building Blocks (e.g., trifluoroacetyl chloride, vinyl ethyl ether) intermediate_alt Cyclization & Hydrolysis start_alt->intermediate_alt final_alt 4-(Trifluoromethyl)nicotinic Acid intermediate_alt->final_alt Pyroxsulam Intermediate Synthesis start 2-Methyl-4-(trifluoromethyl)pyridine step1 2-Hydroxy-4-(trifluoromethyl)pyridine start->step1 Oxidation step2 2-Chloro-4-(trifluoromethyl)pyridine step1->step2 Chlorination [POCl3 or SOCl2] step3 2-Methoxy-4-(trifluoromethyl)pyridine step2->step3 Methoxylation [NaOMe] step4 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonic acid step3->step4 Sulfonation final 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride step4->final Chlorination [SOCl2 or PCl5]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-4-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Unique Pyridine Scaffold

The 2-methyl-4-(trifluoromethyl)pyridine core is a privileged scaffold in modern drug discovery and materials science. The trifluoromethyl group (CF3), a powerful electron-withdrawing moiety, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] The 2-methyl group, while seemingly simple, introduces significant steric hindrance and electronic effects that modulate the reactivity of the pyridine ring. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of halogenated derivatives of 2-methyl-4-(trifluoromethyl)pyridine, a key strategy for elaborating this valuable core structure.

A critical consideration for researchers is the common availability of this pyridine as a hydrochloride salt. The protonated pyridinium nitrogen deactivates the ring towards oxidative addition and must be neutralized in situ for any palladium-catalyzed coupling to proceed. Therefore, the choice and stoichiometry of the base are paramount for successful transformation. This document will address these challenges head-on, offering field-proven insights into catalyst selection, ligand choice, and reaction optimization for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Understanding the Reactivity Landscape

The electronic and steric nature of the 2-methyl-4-(trifluoromethyl)pyridine ring dictates its reactivity in cross-coupling reactions. The strong electron-withdrawing effect of the CF3 group at the 4-position renders the entire pyridine ring electron-deficient. This generally facilitates the oxidative addition of a palladium(0) catalyst to a C-X bond (where X is a halide), a key step in the catalytic cycle. However, this is counterbalanced by the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalysis.

The 2-methyl group introduces steric bulk around the C2 and C6 positions, which can influence the rate of oxidative addition and reductive elimination. For a hypothetical 2-halo-4-(trifluoromethyl)pyridine, coupling at the 2-position would be sterically hindered. In the case of a di-halogenated substrate, such as 2,6-dichloro-4-(trifluoromethyl)pyridine, the electronic influence of the nitrogen atom typically makes the C2 and C6 positions more susceptible to oxidative addition than other positions.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] For a substrate like 2-chloro-6-methyl-4-(trifluoromethyl)pyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. For more challenging couplings, preformed Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be advantageous.

  • Ligand Selection: The success of coupling electron-deficient and sterically hindered pyridines hinges on the ligand. Bulky, electron-rich monophosphine ligands from the Buchwald group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective.[3][4][5] These ligands promote the formation of the active, monoligated Pd(0) species, accelerate oxidative addition, and facilitate the challenging reductive elimination step.

  • Base Selection: A crucial role of the base is to neutralize the hydrochloride salt, liberating the free pyridine. An excess of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is typically required.[6] The base also facilitates the transmetalation step by activating the boronic acid.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki-Miyaura reactions. Water is essential for dissolving the inorganic base and facilitating the transmetalation process.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine with Phenylboronic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine195.581.01.0
Phenylboronic Acid121.931.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
XPhos476.660.040.04
Potassium Phosphate (K₃PO₄)212.273.03.0
1,4-Dioxane-5 mL-
Water (degassed)-1 mL-

Procedure:

  • To a flame-dried Schlenk tube, add 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (196 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the palladium precatalyst and ligand mixture to the Schlenk tube under a positive flow of argon.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3][7][8] This reaction is particularly useful for constructing the C-N bond in complex pharmaceutical intermediates.

Causality Behind Experimental Choices:
  • Catalyst System: Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical. For the amination of electron-deficient halopyridines, bulky, electron-rich phosphine ligands are preferred. XPhos and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have shown excellent performance in such transformations.[9] Precatalysts, where the ligand is already coordinated to the palladium center, can offer improved reactivity and reproducibility.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for Buchwald-Hartwig aminations. An excess is needed to also neutralize the hydrochloride salt of the starting material.

  • Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine with Aniline

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine240.031.01.0
Aniline93.131.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.660.040.04
Sodium tert-butoxide (NaOtBu)96.102.52.5
Toluene (anhydrous, degassed)-5 mL-

Procedure:

  • In a glovebox, add sodium tert-butoxide (240 mg, 2.5 mmol) to a flame-dried Schlenk tube.

  • Add 2-bromo-6-methyl-4-(trifluoromethyl)pyridine (240 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Add aniline (112 mg, 1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

PART 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide.[10][11][12]

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI).[11] PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) is a common palladium source. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[13] It serves to deprotonate the terminal alkyne and also acts as a solvent or co-solvent. A sufficient excess is required to neutralize the hydrochloride of the starting material.

  • Solvent: The amine base can often serve as the solvent. However, co-solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can be used to improve solubility.

Detailed Protocol: Sonogashira Coupling of 2-Iodo-6-methyl-4-(trifluoromethyl)pyridine with Phenylacetylene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Iodo-6-methyl-4-(trifluoromethyl)pyridine287.031.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) Iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.195.05.0
THF (anhydrous, degassed)-5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-iodo-6-methyl-4-(trifluoromethyl)pyridine (287 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (0.7 mL, 5.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic. If necessary, the reaction can be gently heated to 50-60 °C to ensure completion.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

PART 4: Heck Reaction for Alkene Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[14][15]

Causality Behind Experimental Choices:
  • Catalyst System: The classic Mizoroki-Heck reaction often uses Pd(OAc)₂ as the precatalyst.[16] Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are commonly employed to stabilize the palladium catalyst and modulate its reactivity.

  • Base: An organic base like triethylamine (Et₃N) is typically used to neutralize the HX generated during the catalytic cycle.[17]

  • Solvent: Polar aprotic solvents such as acetonitrile or DMF are common choices for the Heck reaction.

Detailed Protocol: Heck Reaction of 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine with Styrene

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine240.031.01.0
Styrene104.151.51.5
Pd(OAc)₂224.500.020.02
P(o-tol)₃304.370.040.04
Triethylamine (Et₃N)101.192.52.5
Acetonitrile (anhydrous, degassed)-5 mL-

Procedure:

  • In a sealed tube, combine 2-bromo-6-methyl-4-(trifluoromethyl)pyridine (240 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile (5 mL), styrene (172 µL, 1.5 mmol), and triethylamine (348 µL, 2.5 mmol).

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination R2NH [Ar-Pd(II)-N(H)R2(L)]+X- [Ar-Pd(II)-N(H)R2(L)]+X- Amine\nCoordination->[Ar-Pd(II)-N(H)R2(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)-N(H)R2(L)]+X-->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Halopyridine HCl, Coupling Partner, and Base B Add Pd Precatalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup & Extraction E->F G Column Chromatography F->G H Product Characterization G->H

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key building block in the pharmaceutical and agrochemical industries. The trifluoromethylpyridine motif is of significant interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that inform the large-scale production of this important intermediate. We present detailed, field-proven protocols, process flow diagrams, and comparative data to ensure scientific integrity and practical applicability for researchers and process chemists.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively approached via a convergent strategy. This involves the initial construction of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine , followed by a carbon-carbon bond-forming reaction to introduce the methyl group, and concluding with the formation of the hydrochloride salt. This approach is advantageous for large-scale synthesis as it allows for the purification of stable intermediates and utilizes well-established, high-yielding reaction classes.

The overall synthetic pathway can be visualized as follows:

G A Starting Materials (e.g., Vinyl n-butyl ether, Trifluoroacetic anhydride) B Multi-step Synthesis of 2-chloro-4-(trifluoromethyl)pyridine A->B Pyridine Ring Construction & Chlorination C Cross-Coupling Reaction (Methylation) B->C Key Intermediate D 2-Methyl-4-(trifluoromethyl)pyridine C->D Formation of C-C bond E Hydrochloride Salt Formation D->E Acidification F This compound (Final Product) E->F Purification G cluster_0 Stage 1: Pyridine Ring Construction cluster_1 Stage 2: Chlorination A Vinyl n-butyl ether + Trifluoroacetic anhydride B 4-Butoxy-1,1,1-trifluoro-3-en-2-one A->B Acylation C Methyl 5-butoxy-5-methoxy-3- (trifluoromethyl)pent-2-enoate B->C Wittig-Horner Reaction D 2-Hydroxy-4-(trifluoromethyl)pyridine C->D Cyclocondensation E 2-Hydroxy-4-(trifluoromethyl)pyridine F 2-Chloro-4-(trifluoromethyl)pyridine E->F Chlorinating Agent (e.g., SOCl₂, PCl₅) G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A Int1 R-Pd(II)(X)L₂ (R = Pyridyl) A->Int1 B Transmetalation Int2 R-Pd(II)(CH₃)L₂ B->Int2 C Reductive Elimination C->Pd0 Product 2-Methyl-4-(trifluoromethyl)pyridine C->Product Int1->B Int2->C RX 2-Chloro-4-(trifluoromethyl)pyridine RX->A RZnX CH₃-Zn-Cl RZnX->B

References

Application Notes and Protocols: The Strategic Role of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in a multitude of bioactive compounds. The trifluoromethylpyridine moiety is a quintessential example of such a scaffold, serving as a cornerstone in the development of innovative pharmaceuticals and agrochemicals.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of properties. This electron-withdrawing group can significantly enhance a molecule's metabolic stability, improve its binding affinity to target proteins through favorable lipophilic and electronic interactions, and optimize its cell membrane permeability.[4][5][6][7]

2-Methyl-4-(trifluoromethyl)pyridine, and its more stable hydrochloride salt, represents a key building block for accessing this privileged scaffold. While a versatile intermediate in its own right, its most prominent role is as a precursor for constructing highly functionalized pyridine derivatives used in the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its application, focusing on its pivotal role in the synthesis of multi-kinase inhibitors, such as Sorafenib and Regorafenib, which are critical in modern oncology.[8][9] We will dissect the synthetic transformations, explain the causality behind methodological choices, and provide detailed protocols for researchers and drug development professionals.

Section 1: Physicochemical Properties, Handling, and Safety

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in synthesis. 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride is typically supplied as a stable, solid salt, which offers advantages in handling and storage over its free base form. The hydrochloride form enhances stability and allows for more accurate weighing, while the free base can be readily generated in situ or prior to a reaction as needed.

Table 1: Physicochemical Properties

Property This compound 2-Methyl-4-(trifluoromethyl)pyridine (Free Base)
CAS Number 1416354-37-4[10][11] 106877-17-2[12]
Molecular Formula C₇H₇ClF₃N[11] C₇H₆F₃N[12]
Molecular Weight 197.59 g/mol [11] 161.12 g/mol [12]
Appearance Solid Liquid

| Storage | Sealed in dry, room temperature[11] | Keep in dark place, sealed in dry, room temperature[13] |

Safety and Handling: The free base, 2-Methyl-4-(trifluoromethyl)pyridine, is classified as a flammable liquid and vapor.[12] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Section 2: Core Synthetic Transformations: From Scaffold to Reactive Intermediate

The synthetic utility of the 2-methyl-4-(trifluoromethyl)pyridine scaffold is most powerfully demonstrated in its conversion to more reactive intermediates, which can then be coupled with other fragments to build complex molecules. A common and critical intermediate in the synthesis of Sorafenib and Regorafenib is a 2-chloro- or 4-chloro-pyridine derivative.[8][14][15] The following protocols outline a logical, literature-supported pathway for the functionalization of a related picolinic acid scaffold, which is a common starting point for these syntheses.

Experimental Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide from Picolinic Acid

This protocol details the conversion of picolinic acid into a key chlorinated amide intermediate. The process involves a simultaneous chlorination of the pyridine ring and conversion of the carboxylic acid to an acid chloride, followed by amidation.

Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acid chlorides. When used in excess and at elevated temperatures with pyridine-based compounds, it can also facilitate chlorination of the pyridine ring, in this case at the 4-position.[8] The subsequent amidation with methylamine is a standard nucleophilic acyl substitution reaction.

Materials:

  • Picolinic Acid

  • Thionyl Chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic)

  • Chlorobenzene or Tetrahydrofuran (THF)

  • Aqueous Methylamine (40%) or 2M Methylamine in THF

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Acid Chloride Formation & Chlorination: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend picolinic acid in chlorobenzene.

  • Add a catalytic amount of DMF (e.g., 0.1 mL).

  • Slowly add thionyl chloride (approx. 3.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 70-85 °C) and maintain for 16-19 hours under a nitrogen atmosphere.[9][16] Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and carefully evaporate the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Re-dissolve the crude acid chloride residue in a suitable solvent like THF.

  • Cool the flask to 0-3 °C in an ice bath.

  • Slowly add aqueous methylamine (40%) dropwise, maintaining the temperature below 5 °C.[9][16]

  • Stir the reaction mixture at this temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate to yield 4-chloro-N-methylpicolinamide as pale-yellow crystals.[15]

G cluster_0 Protocol 1: Intermediate Synthesis Picolinic_Acid Picolinic Acid Acid_Chloride 4-Chloropicolinoyl Chloride Picolinic_Acid->Acid_Chloride SOCl₂, DMF (cat.) Reflux, 16-19h Final_Intermediate 4-Chloro-N-methyl- picolinamide Acid_Chloride->Final_Intermediate 40% aq. MeNH₂ THF, 0-3°C, 4h

Workflow for the synthesis of a key chlorinated intermediate.

Section 3: Application in Multi-Step Synthesis: Building the API

With the reactive intermediate in hand, the subsequent steps involve coupling it with other molecular fragments to construct the final active pharmaceutical ingredient (API). This section details the nucleophilic aromatic substitution to form a diaryl ether and the final urea formation.

Experimental Protocol 2: Diaryl Ether Formation via Nucleophilic Aromatic Substitution

This protocol describes the SNAr reaction between 4-chloro-N-methylpicolinamide and an aminophenol derivative to form the critical diaryl ether linkage.

Rationale: The chlorine atom on the electron-deficient pyridine ring is susceptible to nucleophilic attack. A strong base, such as potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), is used to deprotonate the hydroxyl group of the aminophenol, forming a more potent phenoxide nucleophile.[8][16] A polar aprotic solvent like DMF is ideal for this type of reaction as it solvates the cation of the base, enhancing the nucleophilicity of the anion.

Materials:

  • 4-Chloro-N-methylpicolinamide (from Protocol 1)

  • 4-Aminophenol (for Sorafenib) or 4-Amino-3-fluorophenol (for Regorafenib)

  • Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

Procedure:

  • To a solution of 4-aminophenol (or its derivative) in anhydrous DMF, add the base (e.g., Cs₂CO₃) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chloro-N-methylpicolinamide in DMF to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 2-6 hours, monitoring by TLC.[8][16]

  • Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the diaryl ether intermediate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide).

Experimental Protocol 3: Final Assembly via Urea Formation

The final step in the synthesis of Sorafenib and Regorafenib is the formation of the characteristic urea linkage. This is typically achieved by reacting the amino group of the diaryl ether intermediate with a substituted phenyl isocyanate.

Rationale: Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas. The reaction is generally clean, high-yielding, and proceeds under mild conditions without the need for a catalyst.

Materials:

  • 4-(4-Aminophenoxy)-N-methylpicolinamide (or its fluoro- derivative from Protocol 2)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve the diaryl ether intermediate in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in DCM dropwise to the cooled solution.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[14] A precipitate will typically form during this time.

  • Filter the solid precipitate and wash it with diethyl ether to remove any unreacted starting materials.[14][17]

  • Dry the solid under vacuum to yield the final product (Sorafenib or Regorafenib) with high purity.

G cluster_1 API Synthesis Pathway Intermediate_1 4-Chloro-N-methyl- picolinamide Intermediate_2 4-(4-Aminophenoxy)-N- methylpicolinamide Intermediate_1->Intermediate_2 SNAr Coupling (Protocol 2) API Sorafenib Intermediate_2->API Urea Formation (Protocol 3) Reactant_1 + 4-Aminophenol Reactant_2 + 4-Chloro-3-(trifluoromethyl) phenyl isocyanate

References

The Role and Application of Trifluoromethylpyridines in Modern Crop Protection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the development of modern agrochemicals. This structural motif is present in a significant number of today's leading herbicides, fungicides, and insecticides, underscoring its importance in safeguarding global food security.[1][2][3] The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes, have enabled the creation of highly effective and often more environmentally compatible crop protection solutions.[2][4] This guide provides an in-depth exploration of the application of trifluoromethylpyridines in crop protection, detailing the mechanisms of action, practical application protocols, and essential experimental methodologies for leading TFMP-based agrochemicals.

Part 1: Trifluoromethylpyridine-Based Herbicides

The introduction of trifluoromethylpyridine herbicides revolutionized post-emergence grass weed control in broadleaf crops. These herbicides are prized for their systemic action and high efficacy against a wide range of annual and perennial grasses.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides in this class, such as Fluazifop-p-butyl, act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[5][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[6] By blocking this enzyme, the herbicide prevents the formation of malonyl-CoA from acetyl-CoA, thereby halting lipid synthesis. This disruption of membrane integrity is particularly detrimental to the rapidly growing meristematic tissues of grasses, leading to a cessation of growth, chlorosis, and eventual necrosis.[5][7]

ACCase_Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Cell Membranes Cell Membranes Fatty Acid Synthesis->Cell Membranes Fatty Acid Synthesis->Cell Membranes Grass Weed Growth Grass Weed Growth Cell Membranes->Grass Weed Growth Cell Membranes->Grass Weed Growth Disruption leads to death Fluazifop-p-butyl Fluazifop-p-butyl ACCase ACCase Fluazifop-p-butyl->ACCase Inhibits ACCase->Fatty Acid Synthesis

Caption: Mechanism of action of Fluazifop-p-butyl.

Application Protocols: Fluazifop-p-butyl

Fluazifop-p-butyl is a selective, post-emergence herbicide valued for its control of grass weeds in a variety of broadleaf crops.[7]

CropTarget WeedsApplication Rate (g a.i./ha)Application Timing
Soybean, CottonAnnual and perennial grasses125-375Apply to actively growing weeds at the 3-5 leaf stage.[5][8]
Canola, VegetablesVolunteer cereals, wild oats125-250Ensure good spray coverage of the weed foliage.

Resistance Management: The repeated use of ACCase-inhibiting herbicides has led to the evolution of resistant weed populations.[1][9] To mitigate this, it is crucial to:

  • Rotate herbicides with different modes of action.[1]

  • Use tank mixtures with herbicides from other groups.

  • Employ integrated weed management practices, including cultural and mechanical control methods.[1]

Experimental Protocols

This protocol outlines a method for evaluating the efficacy of a trifluoromethylpyridine-based herbicide like Fluazifop-p-butyl on a target grass weed species in a greenhouse setting.[10]

  • Plant Preparation: Grow the target weed species (e.g., Avena fatua - wild oat) in pots containing a standard potting mix to the 3-4 leaf stage.

  • Herbicide Preparation: Prepare a stock solution of the herbicide in a suitable solvent (e.g., acetone with a surfactant). From this stock, create a series of dilutions to test a range of application rates.

  • Herbicide Application: Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include a non-treated control and a solvent-only control.

  • Incubation: Place the treated plants in a greenhouse with controlled temperature and light conditions.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess the percentage of injury (0% = no effect, 100% = plant death). Also, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) using a dose-response analysis.

This protocol describes a method to determine the inhibitory effect of a trifluoromethylpyridine compound on the ACCase enzyme.[11][12][13]

  • Enzyme Extraction: Extract ACCase from the meristematic tissue of a susceptible grass species.

  • Assay Reaction: In a microplate well, combine the extracted enzyme, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

  • Detection: The activity of ACCase can be measured by quantifying the amount of ADP produced, which is directly proportional to the enzyme's activity. This can be done using a commercial ADP-Glo™ kinase assay kit.[11][12]

  • Data Analysis: Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Part 2: Trifluoromethylpyridine-Based Fungicides

Trifluoromethylpyridine fungicides are instrumental in managing a broad spectrum of fungal diseases in various crops. They often exhibit systemic or translaminar movement, providing both preventative and curative activity.

Mechanisms of Action

Trifluoromethylpyridine fungicides employ diverse mechanisms to combat fungal pathogens.

  • Uncoupling of Oxidative Phosphorylation (Fluazinam): Fluazinam disrupts the fungal cell's energy production by uncoupling oxidative phosphorylation in the mitochondria.[14] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthesis.[14] This leads to a rapid depletion of cellular energy and ultimately, fungal cell death.

  • Quinone outside Inhibition (QoI) (Picoxystrobin): Picoxystrobin belongs to the strobilurin class of fungicides and acts as a Quinone outside Inhibitor (QoI).[2][15] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain, blocking electron transfer and thereby inhibiting respiration.[2][16]

  • Succinate Dehydrogenase Inhibition (SDHI) (Fluopyram): Fluopyram is a succinate dehydrogenase inhibitor (SDHI).[1][4] It targets Complex II of the mitochondrial respiratory chain, specifically the succinate dehydrogenase enzyme. By inhibiting this enzyme, Fluopyram disrupts the Krebs cycle and electron transport, leading to a cessation of energy production.[1][4]

Fungicide_MoA cluster_Mitochondrion Mitochondrial Respiration Electron Transport Chain Electron Transport Chain Proton Gradient Proton Gradient Electron Transport Chain->Proton Gradient pumps H+ Complex_II Complex II (SDH) Complex_III Complex III (Cyt bc1) ATP_Synthase ATP Synthase ATP Production ATP Production ATP_Synthase->ATP Production Proton_Gradient Proton_Gradient Proton Gradient->ATP_Synthase Fungal Growth Fungal Growth ATP Production->Fungal Growth ATP Production->Fungal Growth Inhibition leads to death Fluopyram Fluopyram Fluopyram->Complex_II Inhibits Picoxystrobin Picoxystrobin Picoxystrobin->Complex_III Inhibits Fluazinam Fluazinam Fluazinam->Proton Gradient Dissipates

Caption: Mechanisms of action for trifluoromethylpyridine fungicides.

Application Protocols
FungicideCrop(s)Target DiseasesApplication Rate (g a.i./ha)Application Timing
Fluazinam Potatoes, PeanutsSclerotinia blight, white mold500-1000Apply preventatively before disease onset.
Picoxystrobin Wheat, BarleyRusts, powdery mildew, tan spot100-200Apply at flag leaf emergence for optimal protection of the upper canopy.[6][16][17][18][19]
Fluopyram SoybeanSudden death syndrome, white mold, frogeye leaf spot100-200 (foliar), seed treatmentApply as a foliar spray during reproductive stages or as a seed treatment for early-season protection.[3][20][21]

Resistance Management: The Fungicide Resistance Action Committee (FRAC) has established guidelines for the use of QoI and SDHI fungicides to mitigate the risk of resistance development.[7][22][23][24] Key strategies include:

  • Limiting the number of applications per season.[22]

  • Alternating with fungicides from different FRAC groups.[7]

  • Using mixtures with multi-site fungicides.[7]

Experimental Protocols

This protocol is for determining the EC50 (effective concentration to inhibit 50% of growth) of a trifluoromethylpyridine fungicide against a target fungal pathogen.

  • Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a series of concentrations of the test fungicide dissolved in a suitable solvent (e.g., DMSO).

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

This protocol describes a method to assess the impact of a trifluoromethylpyridine fungicide on mitochondrial oxygen consumption in a target fungus.[2][25][26]

  • Fungal Protoplast Preparation: Prepare protoplasts from the target fungus to facilitate the measurement of mitochondrial respiration.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption by the fungal protoplasts.[2][25]

  • Inhibitor Addition: After establishing a baseline respiration rate, inject the test fungicide at various concentrations into the measurement chamber.

  • Data Analysis: Record the change in the oxygen consumption rate following the addition of the fungicide. This will indicate the extent of respiratory inhibition.

Part 3: Trifluoromethylpyridine-Based Insecticides

Insecticides containing the trifluoromethylpyridine moiety are effective against a range of piercing-sucking insect pests, which are major vectors of plant diseases.

Mechanism of Action: Chordotonal Organ Modulator (Flonicamid)

Flonicamid possesses a unique mode of action, classified as a chordotonal organ modulator.[10][27][28] Chordotonal organs are sensory receptors in insects that are responsible for hearing, balance, and spatial orientation.[10][28][29] Flonicamid disrupts the function of these organs, leading to a rapid cessation of feeding and uncoordinated movement in susceptible insects.[27][28] The insects ultimately die from starvation and dehydration.[28] This novel mechanism of action makes Flonicamid a valuable tool for insecticide resistance management.[15][27]

Flonicamid_MoA Flonicamid Flonicamid Chordotonal Organs Chordotonal Organs Flonicamid->Chordotonal Organs Disrupts Sensory Input (Hearing, Balance) Sensory Input (Hearing, Balance) Chordotonal Organs->Sensory Input (Hearing, Balance) Chordotonal Organs->Sensory Input (Hearing, Balance) Coordinated Movement & Feeding Coordinated Movement & Feeding Sensory Input (Hearing, Balance)->Coordinated Movement & Feeding Sensory Input (Hearing, Balance)->Coordinated Movement & Feeding Aphid Survival Aphid Survival Coordinated Movement & Feeding->Aphid Survival Coordinated Movement & Feeding->Aphid Survival Cessation leads to death

Caption: Mechanism of action of Flonicamid.

Application Protocols: Flonicamid

Flonicamid is a selective insecticide primarily used for the control of aphids and other sucking insects in a variety of crops.[14][30][31]

CropTarget PestsApplication Rate (g a.i./ha)Application Timing
Vegetables, Cotton, FruitsAphids, whiteflies, thrips50-100Apply when pest populations reach economic thresholds.[14][15]
Cereals, PotatoesAphids, leafhoppers50-75Ensure thorough coverage of the plant foliage.[14][15]

Resistance Management: To preserve the efficacy of this unique mode of action, it is important to adhere to the guidelines provided by the Insecticide Resistance Action Committee (IRAC).[27][32][33] This includes:

  • Rotating with insecticides from different IRAC groups.[27]

  • Avoiding the exclusive and repeated use of Flonicamid.

  • Integrating non-chemical control methods into pest management programs.[32]

Experimental Protocols

This protocol is for assessing the efficacy of a systemic trifluoromethylpyridine insecticide like Flonicamid against aphids.

  • Plant Material: Use young, healthy plants of a suitable host species (e.g., fava bean for pea aphids).

  • Insecticide Preparation: Prepare serial dilutions of the test insecticide in water containing a surfactant.

  • Leaf-Dip Application: Excise leaves from the host plants and dip them in the insecticide solutions for a set period (e.g., 10-15 seconds). Allow the leaves to air dry.

  • Aphid Infestation: Place the treated leaves in petri dishes containing a moist filter paper and infest them with a known number of adult aphids.

  • Incubation: Maintain the petri dishes at a controlled temperature and photoperiod.

  • Data Collection: Assess aphid mortality at 24, 48, and 72 hours after infestation.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

This protocol provides a conceptual framework for investigating the effect of a trifluoromethylpyridine compound on insect chordotonal organs.[28][34]

  • Insect Preparation: Dissect an insect (e.g., a locust or cockroach) to expose a leg containing a femoral chordotonal organ.

  • Electrophysiological Recording: Place recording electrodes on the nerve that innervates the chordotonal organ to measure the sensory neuron activity.

  • Stimulation: Mechanically stimulate the chordotonal organ by moving the tibia of the insect leg.

  • Compound Application: Apply the test compound directly to the exposed chordotonal organ.

  • Data Analysis: Compare the neuronal firing rate before and after the application of the test compound to determine its effect on the function of the chordotonal organ.

Conclusion

Trifluoromethylpyridines are a versatile and highly valuable class of compounds in the field of crop protection. Their diverse mechanisms of action against a wide range of pests, weeds, and diseases have made them indispensable tools for modern agriculture. A thorough understanding of their application, from the molecular level to field implementation, is crucial for their effective and sustainable use. The protocols and information provided in this guide are intended to support researchers and drug development professionals in the continued innovation and responsible stewardship of trifluoromethylpyridine-based agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Methyl-4-(trifluoromethyl)pyridine and its hydrochloride salt?

There are several established synthetic pathways to 2-Methyl-4-(trifluoromethyl)pyridine. A prevalent method involves the construction of the pyridine ring from a trifluoromethyl-containing building block.[1] Another common approach is the modification of a pre-existing pyridine ring, for instance, through chlorination and subsequent fluorination reactions.[1][2] The final step typically involves the formation of the hydrochloride salt by treating the pyridine base with hydrochloric acid.

Q2: Why is impurity profiling critical in the synthesis of this compound for pharmaceutical applications?

In pharmaceutical development, even minute impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory agencies require rigorous characterization and control of all potential impurities. Therefore, a thorough understanding of impurity formation is essential for developing a robust and reproducible synthetic process that meets stringent quality standards.

Q3: What are the primary analytical techniques used to identify and quantify impurities in this synthesis?

High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying impurities. Gas Chromatography (GC) can also be employed, particularly for volatile impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing impurity structures.

II. Troubleshooting Common Impurities

This section addresses specific impurities that may arise during the synthesis of this compound, their probable sources, and strategies for their mitigation.

Issue 1: Presence of Isomeric Impurities

Q: My final product shows the presence of an isomeric impurity. What is the likely identity and how can I prevent its formation?

A: A common isomeric impurity is the corresponding 2-methyl-5-(trifluoromethyl)pyridine or 2-methyl-6-(trifluoromethyl)pyridine.

  • Causality: The formation of these isomers often stems from a lack of regioselectivity during the introduction of the trifluoromethyl group or another key substituent onto the pyridine ring.[3] For instance, in reactions involving the direct trifluoromethylation of a substituted pyridine, the directing effects of the existing substituents may not be absolute, leading to a mixture of isomers.

  • Troubleshooting Protocol:

    • Reaction Condition Optimization: Carefully control the reaction temperature, solvent, and catalyst. Lowering the reaction temperature can sometimes enhance regioselectivity.

    • Starting Material Selection: If possible, choose a starting material that inherently favors the formation of the desired 4-substituted product. For example, starting with a pyridine derivative where the 4-position is activated for substitution can be beneficial.

    • Purification: Isomeric impurities can often be challenging to separate due to similar physical properties. Preparative HPLC or fractional distillation under reduced pressure may be necessary.

Issue 2: Over-chlorinated or Under-chlorinated Byproducts

Q: I am observing impurities with additional or fewer chlorine atoms than expected. What is the cause and how can this be controlled?

A: In synthetic routes that involve chlorination steps, such as the conversion of a methyl group to a trichloromethyl group prior to fluorination, the formation of over-chlorinated (e.g., dichloromethyl or tetrachlorinated pyridine ring) or under-chlorinated (e.g., chloromethyl) species is a known issue.[1][2]

  • Causality: The extent of chlorination is highly dependent on the reaction conditions, including the concentration of the chlorinating agent, reaction time, and temperature. Insufficient chlorination leads to under-chlorinated products, while excessive or harsh conditions can result in over-chlorination of the desired intermediate or the pyridine ring itself.

  • Troubleshooting Protocol:

    • Stoichiometry of Chlorinating Agent: Precisely control the molar equivalents of the chlorinating agent. A slight excess is often used to drive the reaction to completion, but a large excess should be avoided.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time.

    • Temperature Control: Maintain a consistent and optimized reaction temperature. Fluctuations can lead to inconsistent product profiles.

Issue 3: Residual Starting Materials and Intermediates

Q: My final product is contaminated with unreacted starting materials or synthetic intermediates. How can I improve the conversion and purification?

A: The presence of residual starting materials or intermediates indicates an incomplete reaction or inefficient purification.

  • Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, inadequate temperature, poor mixing, or catalyst deactivation. Inefficient purification may result from the choice of an inappropriate purification method or suboptimal conditions.

  • Troubleshooting Protocol:

    • Reaction Completion: Ensure the reaction goes to completion by extending the reaction time, increasing the temperature (if the product is stable), or adding a fresh portion of the catalyst.

    • Purification Strategy:

      • Recrystallization: This is often an effective method for removing small amounts of impurities. Experiment with different solvent systems to find one that provides good separation.

      • Column Chromatography: For more challenging separations, column chromatography using silica gel or another appropriate stationary phase can be highly effective.

      • Acid-Base Extraction: Utilize the basic nature of the pyridine nitrogen to perform an acid-base extraction to separate it from non-basic impurities.

III. Analytical and Purification Strategies

Impurity Profile Summary
Impurity TypePotential SourceRecommended Analytical MethodMitigation/Purification Strategy
Isomeric ImpuritiesLack of regioselectivity in substitution reactionsHPLC, GC-MSOptimize reaction conditions, select appropriate starting materials, preparative HPLC
Over/Under-chlorinated SpeciesImproper control of chlorination reactionsGC, GC-MSPrecise control of stoichiometry, reaction time, and temperature
Residual Starting MaterialsIncomplete reactionHPLC, GCOptimize reaction conditions to drive to completion
Synthetic IntermediatesIncomplete reaction, inefficient purificationHPLC, LC-MSOptimize reaction, recrystallization, column chromatography, acid-base extraction
Solvent ResiduesInefficient drying of the final productGC-HeadspaceProper drying under vacuum at an appropriate temperature
Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method for the analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Note: This method should be validated for your specific application and impurity profile.

IV. Visualization of Synthetic Pathways and Impurity Formation

General Synthetic Pathway

G A Pyridine Derivative B Intermediate 1 A->B Substitution/Functionalization C 2-Methyl-4-(trifluoromethyl)pyridine B->C Further Transformation D 2-Methyl-4-(trifluoromethyl)pyridine HCl C->D HCl Salt Formation

Caption: A generalized synthetic route to the target compound.

Impurity Formation Logic

G cluster_0 Synthetic Step cluster_1 Potential Impurities A Starting Material B Desired Intermediate A->B Reaction C Isomeric Product A->C Lack of Regioselectivity E Unreacted Starting Material A->E Incomplete Reaction D Over-reacted Product B->D Harsh Conditions

Caption: Common pathways leading to impurity formation.

V. References

  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)nicotinic acid synthesis. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Synthesis method of 4-trifluoromethyl nicotinic acid. Eureka. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Trifluoromethyl)nicotinic acid | 158063-66-2. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). The synthesis method of 3-Amino-2-chloro-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Eureka. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97 | 81565-18-6. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine synthesis. Retrieved from --INVALID-LINK--

  • Umemoto, T., & Takeda, R. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 169–185. --INVALID-LINK--

  • Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 3-Amino-4-methylpyridine. Retrieved from --INVALID-LINK--

  • Taylor, R. J. (2005). 2-(Trifluoromethyl)pyridine. In Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(trifluoromethyl)pyridine. PubChem. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from --INVALID-LINK--

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from --INVALID-LINK--

References

Technical Support Center: 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 1416354-37-4). It is designed to be a practical resource for handling, storage, and troubleshooting common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] The recommended storage temperature is typically room temperature or refrigerated (2-8°C) for long-term stability, sealed in a dry environment.[4][5][6] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption.[7]

Q2: Is this compound stable? What are its incompatibilities?

A2: The compound is generally stable under recommended storage conditions.[8] However, it is incompatible with strong oxidizing agents.[7][8][9] Contact with strong bases will deprotonate the hydrochloride salt, liberating the free base form of the pyridine. Avoid excessive heat and sources of ignition.[2][8]

Q3: What is the purity I should expect, and how does it affect my experiments?

A3: Commercially available this compound typically has a purity of 95% or greater.[6][10] Impurities can include residual solvents, starting materials, or byproducts from synthesis. For sensitive applications, such as catalysis or quantitative assays, using a higher purity grade (≥99%) is advisable to ensure reproducibility and avoid side reactions.[11] Always refer to the Certificate of Analysis (CoA) for lot-specific purity data.

Q4: What are the primary safety hazards associated with this compound?

A4: The compound should be handled with care. Based on data for similar trifluoromethyl pyridine derivatives, it may be harmful if swallowed, in contact with skin, or if inhaled.[8][12][13] It can cause skin and serious eye irritation.[8][12][13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2][8][14]

Section 2: Experimental Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Problem 1: My reaction yield is low or non-existent.

This is a frequent issue, often stemming from the nature of the hydrochloride salt or reagent stability.

Potential Cause Scientific Rationale Suggested Solution
Hygroscopic Nature The compound readily absorbs atmospheric moisture. Water can quench moisture-sensitive reagents (e.g., organometallics, strong bases) or interfere with catalytic cycles.1. Dry the compound under high vacuum for several hours before use. 2. Handle the compound in a glovebox or under an inert atmosphere. 3. Use anhydrous solvents for the reaction.
Pyridine Nitrogen is Protonated As a hydrochloride salt, the pyridine nitrogen is protonated, making it non-nucleophilic and deactivating the ring towards certain reactions. Many reactions, like cross-couplings, require the free base.1. Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃ or Cs₂CO₃) to the reaction mixture to liberate the free pyridine. 2. Perform a liquid-liquid extraction to isolate the free base prior to the reaction if the base's counter-ion interferes with the chemistry.
Reagent Incompatibility Strong nucleophiles or bases may react with the trifluoromethyl group under harsh conditions.1. Review the literature for similar substrates. 2. Consider milder reaction conditions (e.g., lower temperature, alternative catalysts).
Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making process for troubleshooting low reaction yields.

TroubleshootingWorkflow start Start: Low or No Yield check_moisture Is the reaction moisture-sensitive? start->check_moisture dry_reagent Solution: Dry compound under vacuum. Use anhydrous solvent. Handle under inert gas. check_moisture->dry_reagent Yes check_base Does the reaction require a neutral pyridine nitrogen? check_moisture->check_base No end_node Re-run Experiment dry_reagent->end_node add_base Solution: Add a suitable non-nucleophilic base (e.g., Et3N, K2CO3). check_base->add_base Yes check_conditions Are reaction conditions too harsh? check_base->check_conditions No add_base->end_node modify_conditions Solution: Lower temperature. Screen milder reagents or catalysts. check_conditions->modify_conditions Yes check_conditions->end_node No/Unsure modify_conditions->end_node

Caption: Troubleshooting Decision Tree for Low Yields.

Problem 2: I am observing poor reproducibility between experiments.

Inconsistent results often point to subtle variations in reagent handling and setup.

Potential Cause Scientific Rationale Suggested Solution
Variable Water Content Due to its hygroscopicity, the amount of active reagent can vary significantly between weighings if handled in an open atmosphere.Implement a standardized protocol for handling the compound. Always weigh it quickly, and for maximum consistency, handle and store it in an inert atmosphere glovebox.
Incomplete Neutralization If a base is added, inconsistent stoichiometry or mixing can lead to variable amounts of the active free base being generated in each run.1. Ensure the base is fully dissolved or suspended and the mixture is stirred thoroughly before proceeding. 2. Use a base that is soluble in your reaction solvent.
Compound Degradation Storing the compound improperly (e.g., container not sealed, exposed to light or heat) can lead to gradual degradation.Always reseal containers tightly after use and store as recommended.[1] If degradation is suspected, verify the compound's purity via NMR or LC-MS before use.
Section 3: Key Protocols & Procedures

Following standardized procedures is critical for success.

Protocol 1: Weighing and Dispensing the Hygroscopic Solid
  • Preparation: Move the sealed container of this compound into an inert atmosphere glovebox. If a glovebox is not available, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the solid to the vial and record the mass. Minimize the time the stock container is open.

  • Sealing: Tightly cap the vial and the main stock container immediately. Purge the stock container with an inert gas (e.g., argon) before resealing if possible.

  • Post-Weighing: The weighed sample should be used immediately or stored in a desiccator under vacuum or inert gas.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: The hydrochloride salt form is generally soluble in polar solvents like methanol.[15] For reactions requiring the free base, a less polar, anhydrous solvent (e.g., THF, Dioxane, Toluene) is often used.

  • Vessel Preparation: Use a flame-dried or oven-dried flask equipped with a magnetic stir bar and sealed with a rubber septum.

  • Procedure (under Inert Atmosphere): a. Add the pre-weighed this compound to the flask. b. If the free base is required, add the anhydrous solvent via syringe, followed by the stoichiometric amount of a suitable base (e.g., triethylamine). c. Stir the mixture until all solids have dissolved. d. This stock solution can now be used for subsequent reactions by transferring via syringe.

Section 4: Safety & Hazard Management

A summary of critical safety information. Always consult the full Safety Data Sheet (SDS) before starting work.

Hazard Category Description & Precautionary Measures
Contact Hazards Causes skin and serious eye irritation.[8][12] Action: Avoid all contact. Wear nitrile gloves, safety goggles with side shields, and a lab coat. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes.[1][8]
Inhalation Hazard May be harmful if inhaled and may cause respiratory irritation.[8][13][14] Action: Handle only in a certified chemical fume hood. Avoid creating dust.
Ingestion Hazard Harmful if swallowed.[8][12] Action: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth with water and seek immediate medical attention.[8][14]
Fire & Explosion Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][8][9] Action: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[3][9]
Accidental Release Action: Ensure adequate ventilation.[1] Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][7]

References

Technical Support Center: Synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. The information herein is curated to enhance yield, purity, and overall process efficiency.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to incomplete conversion of starting materials. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making certain reactions sluggish.[1]

    • Optimization of Reaction Time and Temperature: Gradually increase the reaction time and/or temperature within the limits of reagent and solvent stability. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[2]

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical.

    • Re-evaluate Stoichiometry: Ensure that the limiting reagent is appropriate for the reaction. In many synthetic routes, an excess of one reagent may be necessary to drive the reaction to completion. For instance, in amination reactions, a significant excess of the ammonia source is often used.[2][3]

  • Catalyst Inactivity or Inefficiency: For syntheses involving catalytic steps, such as Suzuki or Buchwald-Hartwig couplings, the catalyst's health is paramount.

    • Use Fresh Catalyst: Catalysts, especially palladium-based ones, can deactivate over time due to exposure to air or impurities. Always use a fresh, high-quality catalyst.[2]

    • Ligand Selection: In cross-coupling reactions, the choice of phosphine ligand is critical. For challenging substrates, consider using more robust and electron-rich ligands that can promote efficient oxidative addition and reductive elimination.[2][4]

  • Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields.

    • Verify Purity: Before starting the synthesis, confirm the purity of your starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine) using appropriate analytical methods like Nuclear Magnetic Resonance (NMR) or GC-Mass Spectrometry (GC-MS).[2] Purification of starting materials may be necessary.

  • Inefficient Purification: Product loss during workup and purification can significantly impact the final yield.

    • Optimize Extraction and Chromatography: Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous phase. For column chromatography, select an appropriate solvent system to achieve good separation without excessive band broadening.

Question 2: I am observing significant impurity formation. How can I identify and minimize these byproducts?

Answer:

Impurity formation is a common challenge. Identifying the structure of the impurity is the first step toward mitigating its formation.

Common Side Reactions and Mitigation Strategies:

  • Homo-coupling: In cross-coupling reactions, the formation of biaryl products from the coupling of two aryl halide or two boronic acid molecules can be a significant side reaction.[1]

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxygen from degrading the catalyst.[1]

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.[1]

  • Protodeboronation (in Suzuki reactions): The boronic acid reagent can be replaced by a hydrogen atom from the solvent or base, leading to the formation of an undesired deboronated byproduct.[1]

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction.[1]

    • Base Selection: The choice of base is critical. A weaker base or a base that is not excessively soluble in the reaction medium can sometimes reduce the rate of protodeboronation.[1]

  • Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

    • Optimize Reaction Conditions: This side reaction can be favored under certain conditions, such as elevated temperatures or in the presence of certain catalysts. Screening different catalysts and reaction temperatures may be necessary.

Question 3: My amide coupling reaction with 2-Amino-4-(trifluoromethyl)pyridine is not proceeding to completion. What should I do?

Answer:

The amino group of 2-Amino-4-(trifluoromethyl)pyridine exhibits reduced nucleophilicity due to the strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring.[1] This deactivation makes amide bond formation challenging.

Troubleshooting Steps:

  • Stronger Coupling Reagents: Standard coupling reagents like HBTU/HOBt may not be sufficient. Consider using more potent reagents such as HATU or PyBOP, which are known to be more effective for hindered or electronically deactivated amines.[1]

  • Activation to Acid Chloride: Convert the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic species can react more readily with the less nucleophilic amine.[1]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to drive the reaction forward. However, monitor the reaction closely for any signs of decomposition.[1]

  • Stronger, Non-Nucleophilic Base: If your protocol includes a base like triethylamine, switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial.[1]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to general questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes to 2-Methyl-4-(trifluoromethyl)pyridine?

There are several established methods for synthesizing trifluoromethylpyridines. The most common approaches include:

  • Chlorine/Fluorine Exchange: This involves the fluorination of a corresponding trichloromethylpyridine precursor.[5][6]

  • Cyclocondensation Reactions: Building the pyridine ring from a trifluoromethyl-containing building block is a widely used strategy.[5][6]

  • Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pre-formed pyridine ring, often using a trifluoromethyl active species.[5][6]

Q2: How is the hydrochloride salt of 2-Methyl-4-(trifluoromethyl)pyridine typically prepared?

The hydrochloride salt is generally prepared in the final step of the synthesis. After the successful synthesis and purification of the free base, 2-Methyl-4-(trifluoromethyl)pyridine, it is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). A solution of hydrogen chloride (either as a gas or dissolved in a solvent like ether or dioxane) is then added, leading to the precipitation of the hydrochloride salt. The salt is then collected by filtration and dried.

Q3: What analytical techniques are recommended for characterizing the final product?

To confirm the identity and purity of this compound, a combination of the following analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several safety precautions are essential:

  • Handling of Fluorinating Reagents: Many fluorinating agents are highly toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Reactions: Some synthetic steps may require elevated pressure in an autoclave. Ensure the equipment is properly rated and maintained, and always follow established safety protocols for high-pressure reactions.[2]

  • Handling of Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Work in a fume hood to avoid inhalation.

III. Data and Protocols

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Reaction Temperature Varies by step; e.g., Amination: 150-180°C[2][3]Optimization is crucial for each specific reaction.
Reaction Time Varies by step; e.g., Amination: 6-10 hours[2][3]Monitor by TLC/GC/HPLC for completion.
Pressure (for amination) ~20 atm[3]Requires use of a pressure-rated vessel (autoclave).
Catalyst Loading (e.g., Pd/C) 5% Pd/C is commonly used[2]The amount will depend on the specific reaction.
Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-Chloro-4-(trifluoromethyl)pyridine

This protocol is a representative example and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 28% Aqueous ammonia

  • Autoclave (pressure-rated vessel)

Procedure:

  • Charging the Autoclave: In a suitable autoclave, charge 14.5 g of 2-chloro-4-(trifluoromethyl)pyridine and 108 mL of 28% aqueous ammonia.[2]

  • Reaction: Seal the autoclave and heat the mixture to 180°C for 10 hours. The internal pressure will reach approximately 20 atm.[2]

  • Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature.

  • Filtration and Washing: Collect the resulting crystals by filtration. Wash the crystals thoroughly with water to remove any residual ammonia and ammonium salts.

  • Drying: Dry the purified crystals to obtain 2-amino-4-(trifluoromethyl)pyridine.

IV. Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_reaction Amination cluster_product Intermediate Product cluster_final Final Product 2_Chloro_4_TFMP 2-Chloro-4-(trifluoromethyl)pyridine Reaction_Conditions Aqueous Ammonia 180°C, 10 hours ~20 atm 2_Chloro_4_TFMP->Reaction_Conditions 2_Amino_4_TFMP 2-Amino-4-(trifluoromethyl)pyridine Reaction_Conditions->2_Amino_4_TFMP Final_Product 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride 2_Amino_4_TFMP->Final_Product Further Steps (e.g., Methylation, HCl salt formation) Troubleshooting_Workflow Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Monitor by TLC/GC Check_Completion->Optimize_Conditions No Check_Purity Are Starting Materials Pure? Check_Completion->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Check_Catalyst Is a catalyst used? Is it active? Check_Purity->Check_Catalyst Yes Purify_SM->Check_Catalyst New_Catalyst Use Fresh Catalyst Screen Ligands Check_Catalyst->New_Catalyst Yes Check_Workup Review Workup & Purification Procedure Check_Catalyst->Check_Workup No New_Catalyst->Check_Workup Optimize_Workup Optimize Extraction pH & Chromatography Check_Workup->Optimize_Workup Inefficient Success Yield Improved Check_Workup->Success Efficient Optimize_Workup->Success

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and mitigating catalyst deactivation is crucial for successful and efficient outcomes.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding catalyst poisoning in reactions with this compound.

Q1: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound is sluggish or has stalled. What are the likely causes related to the starting material?

A1: Several factors related to your starting material could be contributing to poor catalyst performance:

  • Chloride Poisoning: The hydrochloride salt of your starting material can be a source of chloride ions (Cl-), which are known to poison palladium catalysts by forming stable, inactive palladium-chloride complexes.[3][4]

  • Pyridine Inhibition: The pyridine nitrogen in your starting material is Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[5] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[6]

  • Impurities from Synthesis: The manufacturing process of this compound may introduce trace impurities that are potent catalyst poisons.[7] These can include sulfur-containing reagents or byproducts.[7]

Q2: I observe a black precipitate in my reaction mixture. What does this indicate?

A2: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[8] This can be triggered by various factors, including the presence of poisons that destabilize the active catalytic species.

Q3: Can the grade or supplier of this compound affect my reaction outcome?

A3: Absolutely. Different suppliers may use different synthetic routes, leading to variations in the impurity profile of the final product.[7] For sensitive catalytic reactions, it is advisable to test batches from different suppliers or to purify the starting material if catalyst poisoning is suspected.

Q4: Are there specific catalysts or ligands that are more resistant to poisoning in this type of reaction?

A4: Yes, the choice of ligand can significantly impact catalyst stability. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often protect the metal center from coordination by inhibitory species and promote the desired catalytic cycle.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve catalyst poisoning issues.

Guide 1: Diagnosing the Source of Catalyst Poisoning

A logical, step-by-step process is crucial to pinpointing the root cause of catalyst deactivation.

Experimental Workflow for Diagnosing Catalyst Poisoning

G cluster_0 Initial Observation cluster_1 Preliminary Checks cluster_2 Investigate Starting Material cluster_3 Analytical Confirmation cluster_4 Mitigation Strategy A Low conversion, stalled reaction, or catalyst precipitation B Verify reaction conditions (temperature, solvent, base) A->B Start C Check reagent purity (other reactants, solvent, base) B->C D Run control reaction with a different batch/supplier of 2-Methyl-4-(trifluoromethyl)pyridine HCl C->D If conditions & other reagents are fine E Pre-treat starting material (e.g., free-basing, recrystallization) D->E If new batch works F Analyze starting material for suspected poisons (e.g., ICP-MS for metals, elemental analysis for sulfur) D->F If new batch also fails G Implement purification of starting material E->G F->G Poison identified H Optimize reaction with more robust catalyst/ligand system F->H Poison suspected but not identified G->H I Use a scavenger resin to remove specific poisons H->I

Caption: Troubleshooting workflow for catalyst poisoning.

Protocol 1: Purification of this compound

If impurities in the starting material are suspected, the following purification protocols can be employed.

Method A: Free-Basing and Recrystallization

  • Dissolution: Dissolve the this compound in water.

  • Basification: Slowly add a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) with stirring until the pH is basic. This will neutralize the hydrochloride salt and precipitate the free base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base.

  • Recrystallization: Recrystallize the free base from a suitable solvent system (e.g., hexanes/ethyl acetate) to remove non-basic impurities.

  • Salt Formation (Optional): If the hydrochloride salt is required for the reaction, it can be reformed by dissolving the purified free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution or by adding a stoichiometric amount of HCl in a solvent like dioxane.

Method B: Activated Carbon Treatment

Activated carbon can be effective at removing various organic and some inorganic impurities.

  • Dissolution: Dissolve the this compound in a suitable solvent in which it is highly soluble.

  • Treatment: Add a small amount of activated carbon (typically 1-5% by weight) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a period of time (e.g., 30-60 minutes).

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified starting material.

Guide 2: Mitigating Catalyst Poisoning In-Situ

In some cases, catalyst poisoning can be mitigated without extensive purification of the starting material.

Table 1: Common Catalyst Poisons and Mitigation Strategies

PoisonPotential Source in Reactions with 2-Methyl-4-(trifluoromethyl)pyridine HClSymptomsMitigation Strategies
Chloride (Cl⁻) The hydrochloride salt of the starting material.Reduced reaction rate, catalyst deactivation.Use the free base form of the pyridine, use a base that can sequester chloride (e.g., silver carbonate), or use a higher catalyst loading.
Pyridine Nitrogen The starting material itself.Inhibition of the catalyst, leading to slow or incomplete reaction.Use bulky, electron-rich ligands (e.g., Buchwald-type phosphine ligands, NHCs) to sterically hinder pyridine coordination.[5]
Sulfur Compounds Impurities from the synthesis of the starting material (e.g., from chlorinating agents like thionyl chloride).[7]Rapid and irreversible catalyst deactivation, formation of palladium black.Purify the starting material, use a sulfur scavenger, or use a more poison-resistant catalyst.
Heavy Metals Contamination from reactors or reagents.Variable and often unpredictable effects on catalyst activity.Use high-purity reagents and solvents, and ensure reactor cleanliness.
Water and Oxygen Inadequately dried solvents or improper inert atmosphere technique.Catalyst oxidation and deactivation, promotion of side reactions.Use rigorously dried and degassed solvents, and maintain a strict inert atmosphere (e.g., argon or nitrogen).

Part 3: Advanced Analytical and Remediation Techniques

For persistent issues, more advanced techniques may be necessary.

Analytical Techniques for Poison Identification
  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To detect trace metal impurities in the starting material or other reagents.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface of a recovered catalyst and identify adsorbed poisons.

  • Elemental Analysis: To determine the presence of elements like sulfur or halides in the starting material.

Catalyst Regeneration

In some instances, a poisoned catalyst can be regenerated, although this is often not practical on a laboratory scale. Regeneration methods can include:

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere to desorb or decompose the poison.

  • Chemical Washing: Treating the catalyst with a solution that can remove the poison without dissolving the catalytic metal. For example, a basic wash might remove acidic poisons.

Catalyst Poisoning and Mitigation Cycle

G A Active Catalyst (e.g., Pd(0)) B Catalytic Cycle (e.g., Cross-Coupling) A->B Reaction B->A Regeneration C Poisoned Catalyst (e.g., Pd-Cl, Pd-S) B->C Poisoning D Poison Source (Starting Material Impurities, HCl) D->C E Mitigation (Purification, Scavengers, Ligand Design) E->A Protects E->D Removes/Blocks

Caption: The cycle of catalyst activity, poisoning, and mitigation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)pyridine: An In-Depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Methyl-4-(trifluoromethyl)pyridine, a key building block, is no exception. Its synthesis, therefore, is a subject of considerable interest for researchers and process chemists aiming for efficient and scalable production.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining 2-Methyl-4-(trifluoromethyl)pyridine. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols derived from authoritative sources, and offer a critical evaluation of their respective strengths and weaknesses to inform your selection of the optimal synthetic pathway.

High-Level Overview of Synthetic Strategies

The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine can be broadly categorized into two main approaches: the construction of the pyridine ring with the trifluoromethyl group already in place, and the modification of a pre-existing pyridine scaffold. The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Synthetic_Strategies cluster_0 Route 1: Pyridine Ring Construction cluster_1 Route 2: Pyridine Ring Modification Building_Blocks Trifluoromethylated Acyclic Precursors Picoline_Start Substituted Picoline Target 2-Methyl-4-(trifluoromethyl)pyridine Cyclocondensation Cyclocondensation Building_Blocks->Cyclocondensation e.g., Hantzsch or similar reactions Aromatization Aromatization/ Functionalization Cyclocondensation->Aromatization Aromatization->Target Trifluoromethylation Trifluoromethylation Picoline_Start->Trifluoromethylation e.g., Halex Reaction Functional_Group_Interconversion Functional Group Interconversion Trifluoromethylation->Functional_Group_Interconversion e.g., Cross-Coupling Functional_Group_Interconversion->Target

Caption: High-level overview of the two primary synthetic approaches to 2-Methyl-4-(trifluoromethyl)pyridine.

Route 1: De Novo Pyridine Ring Synthesis via Cyclocondensation

This "bottom-up" approach constructs the pyridine ring from acyclic, trifluoromethyl-containing building blocks. A significant advantage of this strategy is the precise and unambiguous placement of the trifluoromethyl group at the 4-position from the outset. Several variations exist, often relying on multicomponent reactions to assemble the heterocyclic core.

A representative example involves the synthesis of a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate, which can then be converted to a more versatile 2-chloro derivative for subsequent methylation.

Mechanistic Rationale

The core of this route is a cyclocondensation reaction. For instance, a trifluoromethylated β-ketoester or a similar activated precursor can react with a source of ammonia and another carbonyl compound to form a dihydropyridine intermediate, which is subsequently oxidized (or aromatizes spontaneously) to the pyridone. The choice of a trifluoromethylated building block like 4-alkoxy-1,1,1-trifluoro-3-en-2-one is crucial as it dictates the final substitution pattern of the pyridine ring.[3][4] The subsequent chlorination of the pyridone, typically with reagents like phosphorus oxychloride or phosphorus pentachloride, provides a reactive handle for introducing the methyl group via cross-coupling.

Route_1_Mechanism cluster_workflow Workflow for Route 1 Start Vinyl Ether + Trifluoroacetic Anhydride Intermediate1 4-Alkoxy-1,1,1-trifluoro- 3-en-2-one Start->Intermediate1 Acylation Cyclization Cyclocondensation with Ammonia Source Intermediate1->Cyclization Reaction with e.g., chloroacetonitrile and zinc Intermediate2 2-Hydroxy-4-(trifluoromethyl)- pyridine Cyclization->Intermediate2 Chlorination Chlorination (e.g., POCl₃, PCl₅) Intermediate2->Chlorination Intermediate3 2-Chloro-4-(trifluoromethyl)- pyridine Chlorination->Intermediate3 Methylation Cross-Coupling (e.g., Suzuki, Stille) Intermediate3->Methylation Product 2-Methyl-4-(trifluoromethyl)- pyridine Methylation->Product

Caption: Step-wise workflow for the synthesis of 2-Methyl-4-(trifluoromethyl)pyridine via ring construction.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine Intermediate

This protocol is adapted from a patented procedure for the synthesis of the key 2-chloro intermediate.[3][4]

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

  • Under a nitrogen atmosphere, add zinc powder (1.5 mol) to a solution of N,N-dimethylformamide (DMF, 500 mL).

  • Add trimethylchlorosilane (0.005 mol) and heat the mixture to 60°C for 30 minutes to activate the zinc.

  • After cooling, add a mixture of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one (1.0 mol) and chloroacetonitrile (1.1 mol) in DMF dropwise.

  • Once the addition is complete, heat the reaction mixture to reflux for 3 hours.

  • Cool to room temperature. This solution containing the crude 2-hydroxy-4-(trifluoromethyl)pyridine is used directly in the next step.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine

  • In a separate flask, prepare a solution of phosphorus pentachloride (1.1 mol) in DMF.

  • Add the reaction mixture from Step 1 dropwise to the phosphorus pentachloride solution.

  • Bubble dry hydrogen chloride gas through the reaction mixture until the reaction is complete (monitored by TLC or GC).

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine.

Note: A subsequent methylation step, for example, a Suzuki coupling with methylboronic acid or a Stille coupling with trimethyl(methyl)stannane, would be required to obtain the final product.

Route 2: Modification of a Pre-formed Pyridine Ring

This "top-down" approach starts with a substituted picoline and introduces the trifluoromethyl group, or starts with a trifluoromethylpyridine and adds the methyl group. This strategy can be more direct if a suitable starting pyridine is readily available.

Sub-route 2a: Halogen Exchange Fluorination

Historically, a common method for introducing a trifluoromethyl group is the halogen exchange (Halex) reaction on a trichloromethyl-substituted heterocycle.[5][6]

Mechanistic Rationale This reaction involves the substitution of chlorine atoms with fluorine atoms from a fluorine source, typically anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction is often carried out at high temperatures and pressures, and may require a catalyst such as an iron halide.[6] The harsh conditions are necessary to drive the exchange reaction to completion. The starting material, 2-methyl-4-(trichloromethyl)pyridine, can be prepared by free-radical chlorination of 2,4-dimethylpyridine (2,4-lutidine), though regioselectivity can be a challenge.

Sub-route 2b: Cross-Coupling to Introduce the Methyl Group

A more modern and often higher-yielding approach is to start with a commercially available or easily synthesized 2-halo-4-(trifluoromethyl)pyridine and introduce the methyl group via a transition-metal-catalyzed cross-coupling reaction.

Mechanistic Rationale This approach leverages well-established cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. The choice of a 2-chloro or 2-bromo-4-(trifluoromethyl)pyridine is strategic, as the halogen at the 2-position is highly activated towards oxidative addition to a palladium(0) catalyst due to the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group. This facilitates the catalytic cycle, leading to efficient formation of the C-C bond with the methylating agent (e.g., methylboronic acid, trimethylaluminum).

Experimental Protocol: Palladium-Catalyzed Methylation of 2-Chloro-4-(trifluoromethyl)pyridine

The following is a general procedure adaptable for a Suzuki-Miyaura cross-coupling reaction, a common and robust method for C-C bond formation.

  • To a reaction vessel, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), methylboronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-4-(trifluoromethyl)pyridine.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Ring ConstructionRoute 2b: Cross-Coupling
Starting Materials Simple acyclic precursors (e.g., vinyl ethers, trifluoroacetic anhydride)2-Chloro-4-(trifluoromethyl)pyridine, methylboronic acid
Number of Steps Multi-step (typically 3-4 steps)1-2 steps (depending on availability of the chloro-precursor)
Regioselectivity Excellent, defined by building blocksExcellent, defined by starting material
Reaction Conditions Can involve harsh reagents (PCl₅) and high temperaturesGenerally milder, but requires inert atmosphere and catalyst
Scalability Can be challenging due to multiple steps and potential for side productsGenerally good, well-established industrial reactions
Overall Yield Variable, dependent on efficiency of each step. A patent reports a 61.5% yield for the 2-chloro intermediate from the acyclic precursor.[4]Typically high for the cross-coupling step (often >80%)
Key Advantage Unambiguous placement of substituents.High efficiency and convergence in the final step.
Key Disadvantage Longer synthetic sequence.Reliance on the availability of the halogenated pyridine precursor.

Conclusion and Recommendations

The selection of an optimal synthetic route to 2-Methyl-4-(trifluoromethyl)pyridine is a multi-faceted decision guided by factors such as cost, scale, available equipment, and the expertise of the research team.

  • For large-scale industrial production , where the cost of starting materials is a primary driver, Route 1 (De Novo Synthesis) may be advantageous if the acyclic precursors are significantly cheaper than pre-formed halogenated pyridines. However, the multi-step nature requires significant process optimization.

  • For laboratory-scale synthesis and rapid analogue generation , Route 2b (Cross-Coupling) is often the preferred method. The convergence and high efficiency of the final methylation step, coupled with the commercial availability of 2-chloro-4-(trifluoromethyl)pyridine, make this a highly attractive and reliable strategy.

Ultimately, both approaches represent viable pathways to this important building block. A thorough cost analysis of starting materials and a careful consideration of the required reaction conditions will be paramount in making the final determination for your specific application.

References

A Comparative Guide to Key Building Blocks: Alternatives to 2-Methyl-4-(trifluoromethyl)pyridine Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 4-(trifluoromethyl)pyridine core, in particular, is a privileged structure found in numerous agrochemicals and pharmaceuticals.[3][4] While 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride serves as a useful starting material for certain applications, the development of more complex molecular architectures often necessitates building blocks amenable to a broader range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the primary alternatives to 2-Methyl-4-(trifluoromethyl)pyridine, focusing on halogenated derivatives that serve as versatile precursors in drug development. We will explore their reactivity, physicochemical properties, and provide the experimental rationale to empower researchers in selecting the optimal reagent for their synthetic campaigns.

The Need for Versatile Alternatives

The methyl group in 2-Methyl-4-(trifluoromethyl)pyridine can be functionalized, but this often requires harsh conditions or multi-step sequences. For constructing carbon-carbon or carbon-heteroatom bonds—a frequent necessity in lead optimization—chemists typically turn to building blocks featuring superior leaving groups at the 2-position. Halogens, particularly chlorine and bromine, are ideal for this role, serving as reliable handles for a vast array of cross-coupling reactions.

The primary alternatives for this purpose are:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • 2-Bromo-4-(trifluoromethyl)pyridine

These compounds retain the essential 4-CF3 pyridine core while enabling efficient and selective elaboration at the 2-position.

Comparative Analysis: Chloro vs. Bromo Derivatives

The choice between a chloro or bromo derivative is a critical decision in synthesis design, influenced by a trade-off between reactivity, cost, and the specific reaction being performed.

Physicochemical Properties

A foundational understanding of the physical properties of these reagents is essential for their effective use in the laboratory.

Property2-Chloro-4-(trifluoromethyl)pyridine2-Bromo-4-(trifluoromethyl)pyridine
CAS Number 81565-18-6[5]175205-81-9[6]
Molecular Formula C₆H₃ClF₃N[5]C₆H₃BrF₃N[6]
Molecular Weight 181.54 g/mol [5]225.99 g/mol [6]
Boiling Point 146-147 °C84-85 °C / 14 mmHg[6]
Density 1.411 g/mL at 25 °C1.827 g/mL at 25 °C[6]
Reactivity in Palladium-Catalyzed Cross-Coupling

The most significant distinction between these alternatives lies in their reactivity profiles. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The strength of this bond is the critical factor governing the ease of this step.[7]

The general trend for carbon-halogen bond energies is C-Cl > C-Br > C-I.[7] Consequently, the weaker C-Br bond in 2-Bromo-4-(trifluoromethyl)pyridine makes it inherently more reactive than the C-Cl bond in its chloro counterpart. This increased reactivity often translates to tangible experimental advantages:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Compatibility with a broader range of sensitive functional groups.

The following table provides a representative comparison of expected yields in a Suzuki-Miyaura coupling, a cornerstone reaction in pharmaceutical synthesis.

Parameter2-Chloro-4-(trifluoromethyl)pyridine2-Bromo-4-(trifluoromethyl)pyridine
Relative Reactivity GoodExcellent
Typical Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with advanced phosphine ligands (e.g., SPhos, XPhos)Pd(PPh₃)₄, Pd(dppf)Cl₂
Typical Temperature 80 - 120 °C60 - 100 °C
Representative Suzuki Yield 75-85%85-95%
Cost-Effectiveness Generally more cost-effective for large-scale synthesisHigher cost, often preferred for discovery and process development due to higher reactivity

Experimental Protocols

To provide a practical context, we present a detailed, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction. This methodology is robust and can be adapted for either the chloro or bromo derivative, with adjustments to conditions as noted.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-4-(trifluoromethyl)pyridine (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 2-Halo-4-(trifluoromethyl)pyridine (e.g., 226 mg, 1.0 mmol, if using the bromo derivative), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 35 mg, 0.03 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O).

  • Place the flask in a pre-heated oil bath and stir the reaction mixture vigorously.

    • For 2-Bromo-4-(trifluoromethyl)pyridine , a typical temperature is 80-90 °C.

    • For 2-Chloro-4-(trifluoromethyl)pyridine , a higher temperature of 100-110 °C and potentially a more sophisticated catalyst/ligand system may be required for optimal conversion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a logical framework for reagent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Halo-pyridine, Boronic Acid, Base) catalyst 2. Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst inert 3. Purge with Inert Gas (Nitrogen/Argon) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir (80-110 °C) solvent->heat extract 6. Quench & Extract heat->extract purify 7. Column Chromatography extract->purify product 8. Pure Product purify->product

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G start Start: Select Building Block for 4-(Trifluoromethyl)pyridine Scaffold q_scale Is this for large-scale synthesis where cost is a primary driver? start->q_scale q_reactivity Is maximum reactivity needed? (e.g., difficult coupling, mild conditions) q_scale->q_reactivity No use_chloro Choose: 2-Chloro-4-(trifluoromethyl)pyridine - More cost-effective - May require harsher conditions q_scale->use_chloro Yes q_reactivity->use_chloro No use_bromo Choose: 2-Bromo-4-(trifluoromethyl)pyridine - Higher reactivity - Milder conditions - Higher cost q_reactivity->use_bromo Yes end_point Proceed to Synthesis use_chloro->end_point use_bromo->end_point

Caption: Decision framework for selecting the appropriate halogenated pyridine building block.

Conclusion

While this compound has its place, 2-Chloro-4-(trifluoromethyl)pyridine and 2-Bromo-4-(trifluoromethyl)pyridine represent far more versatile and broadly applicable alternatives for drug discovery and development.[8][9] The choice between them hinges on a strategic balance of reactivity and cost. The bromo-derivative offers superior reactivity, enabling milder conditions and often higher yields, making it ideal for early-stage discovery and complex syntheses. The chloro-derivative provides a more cost-effective option for large-scale production, provided the reaction conditions can be optimized to overcome its slightly lower reactivity. By understanding the distinct advantages of each reagent, researchers can make informed decisions to accelerate their synthetic efforts and advance their drug development programs.

References

A Researcher's Guide to Trifluoromethylating Pyridines: A Comparative Analysis of Reagent Performance

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This powerful electron-withdrawing group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after modification in drug development.[1][2] However, the direct and selective trifluoromethylation of the electron-deficient pyridine ring presents a significant synthetic challenge. Researchers must navigate a complex landscape of reagents and reaction conditions, each with distinct mechanisms, substrate scopes, and efficiencies.

This guide provides an in-depth comparison of the leading trifluoromethylating agents for pyridines, moving beyond simple procedural descriptions to explain the causality behind experimental choices. We will examine the performance of key reagents, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic targets.

Understanding the Landscape: Mechanistic Dichotomy

Trifluoromethylation of pyridines primarily proceeds through two major pathways: radical addition and nucleophilic/electrophilic reactions. Radical pathways often employ a CF₃ radical source and can functionalize the ring, though sometimes with challenges in regioselectivity.[3] Conversely, nucleophilic and electrophilic methods offer alternative routes, often with improved control over the position of substitution.[3][4] The choice of pathway and reagent is critical and depends heavily on the electronic properties of the pyridine substrate and the desired substitution pattern (C2, C3, or C4).

A general classification of common trifluoromethylating agents is presented below:

Reagent ClassCommon ExamplesPrimary Mechanism
Electrophilic/Radical Togni Reagents (I & II), Umemoto ReagentsGeneration of CF₃⁺ or CF₃•
Radical Langlois Reagent (CF₃SO₂Na), CF₃IGeneration of CF₃•
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)Generation of CF₃⁻

Key Agents and Their Performance: A Head-to-Head Comparison

The efficacy of a trifluoromethylating agent is not absolute; it is intrinsically linked to the substrate. Below, we compare the performance of several workhorse reagents on a variety of pyridine substrates, from simple picolines to more complex, functionalized derivatives.

Togni and Umemoto Reagents: The Electrophilic Powerhouses

Hypervalent iodine compounds, such as Togni's reagents, and sulfonium salts, like Umemoto's reagents, are among the most widely used electrophilic trifluoromethylating agents.[5][6][7] They can generate either a CF₃ radical or an electrophilic "CF₃⁺" equivalent, depending on the reaction conditions, making them versatile tools.

While both are effective, Umemoto's reagents have shown particular strength in palladium-catalyzed C-H trifluoromethylation of arenes bearing a pyridine directing group, affording ortho-trifluoromethylated products in good yields.[5] Togni's reagents are also highly effective, especially in reactions involving nucleophilic activation of the pyridine ring. For instance, a novel method for the challenging C3-selective trifluoromethylation of pyridines involves hydrosilylation to form an enamine intermediate, which is then efficiently trapped by Togni Reagent I.[3][8][9]

Comparative Yield Data for Togni Reagent I (via Hydrosilylation Activation) [9]

Substrate (Quinoline/Pyridine)ProductYield (%)
Quinoline3-(Trifluoromethyl)quinoline76
6-Bromoquinoline6-Bromo-3-(trifluoromethyl)quinoline81
4-Phenoxyquinoline4-Phenoxy-3-(trifluoromethyl)quinoline61
2-Phenylquinoline2-Phenyl-3-(trifluoromethyl)quinoline49

This table highlights the utility of Togni's reagent for the otherwise difficult C3-functionalization, demonstrating good tolerance for various functional groups.

Langlois' Reagent (CF₃SO₂Na): The Radical Workhorse

Sodium trifluoromethanesulfinate, known as Langlois' reagent, is an inexpensive and stable source of the trifluoromethyl radical (CF₃•), typically generated via oxidation.[10][11] It has proven particularly effective for the trifluoromethylation of electron-rich heterocycles. Recent advancements have demonstrated its utility in light-mediated, photocatalyst-free trifluoromethylation of pyridones and related N-heteroarenes.[10][11][12]

This method is operationally simple and works well for electron-neutral and electron-rich pyridones, functionalizing the most nucleophilic site.[10][11] However, its efficiency drops significantly with electron-poor substrates, such as 5-nitro-2-pyridone, which fails to undergo the reaction.[11]

Yield Data for Langlois' Reagent (Light-Promoted, Catalyst-Free) [11]

SubstrateProductYield (%)
1-Phenylpyridin-2(1H)-one1-Phenyl-3-(trifluoromethyl)pyridin-2(1H)-one81
1-(p-Tolyl)pyridin-2(1H)-one1-(p-Tolyl)-3-(trifluoromethyl)pyridin-2(1H)-one92
Uracil5-(Trifluoromethyl)uracil60
Azaindole3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine70

This data showcases the strength of Langlois' reagent for specific classes of N-heterocycles under mild, photolytic conditions.

Photoredox Catalysis: A Paradigm Shift for Pyridine Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful strategy for generating CF₃ radicals under exceptionally mild conditions. This approach often utilizes inexpensive and readily available CF₃ sources, such as trifluoroacetic acid or triflyl chloride.[12][13] These methods have demonstrated broad applicability, successfully trifluoromethylating a wide array of pyrazines, pyrimidines, and pyridines with good to excellent yields (70-94%).[13]

The key advantage is the ability to functionalize even electronically deficient halide-substituted heteroaromatics, which can be challenging for other methods.[13] The regioselectivity can sometimes be a mixture of isomers, but it offers a powerful tool for innate C-H functionalization without pre-activation.[14]

Experimental Design and Protocols

To provide a practical context, we outline a representative protocol for the C3-selective trifluoromethylation of quinoline, a pyridine-containing heterocycle, using the hydrosilylation/Togni reagent approach. The causality behind the steps is crucial: the initial hydrosilylation activates the electron-deficient ring by converting it into a more nucleophilic N-silyl enamine intermediate, priming it for attack by the electrophilic Togni reagent.

Protocol: 3-Position-Selective C–H Trifluoromethylation of Quinoline[9]
  • Hydrosilylation (Activation Step):

    • To a flame-dried Schlenk tube under a nitrogen atmosphere, add quinoline (0.5 mmol, 1.0 equiv), tris(pentafluorophenyl)borane (0.025 mmol, 5.0 mol%), and 1,2-dichloroethane (2.5 mL).

    • Add methylphenylsilane (0.6 mmol, 1.2 equiv) to the mixture.

    • Stir the reaction mixture at 65 °C for 5 hours. This step generates the crucial N-silyl enamine intermediate.

  • Trifluoromethylation Step:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add Togni Reagent I (0.65 mmol, 1.3 equiv) in one portion.

    • Allow the mixture to warm to 25 °C and stir for 16 hours. The nucleophilic enamine attacks the electrophilic Togni reagent.

  • Oxidative Aromatization:

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.75 mmol, 1.5 equiv) to the mixture.

    • Stir at 25 °C for 1 hour. DDQ serves as an oxidant to restore the aromaticity of the pyridine ring.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with dichloromethane (3 x 10 mL).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 3-trifluoromethylquinoline product.

Visualizing the Workflow

A clear understanding of the reaction sequence is vital for successful execution and troubleshooting.

G cluster_prep Activation Stage cluster_cf3 Trifluoromethylation Stage cluster_workup Finalization Stage Pyridine Pyridine Substrate Hydrosilylation 2. Heat (e.g., 65°C) Generates N-Silyl Enamine Pyridine->Hydrosilylation 1. Mix under N2 Silane Hydrosilane Silane->Hydrosilylation Catalyst B(C6F5)3 Catalyst Catalyst->Hydrosilylation Reaction 3. Add Togni Reagent (e.g., 0°C to 25°C) Hydrosilylation->Reaction Activated Intermediate Togni Togni Reagent I Togni->Reaction Oxidation 4. Oxidative Aromatization Reaction->Oxidation Trifluoromethylated Dihydro-intermediate DDQ DDQ (Oxidant) DDQ->Oxidation Purification 5. Workup & Purification Oxidation->Purification FinalProduct 3-CF3-Pyridine Purification->FinalProduct Isolated Product

Caption: Workflow for C3-selective trifluoromethylation of pyridines.

Selecting the Right Reagent: A Decision Framework

Choosing the optimal reagent requires careful consideration of the pyridine substrate's electronic and steric properties.

G Start Start: Select Pyridine Substrate Q_Type Substrate Type? Start->Q_Type Q_Position Desired Position? Q_Type->Q_Position Standard Pyridine Result_Langlois Consider Langlois Reagent (Light-promoted) Q_Type->Result_Langlois Pyridone / Electron-Rich Heterocycle Q_Directing_Group Directing Group Present? Q_Position->Q_Directing_Group C2 (Directed) Result_Togni Consider Togni Reagent (Nucleophilic Activation) Q_Position->Result_Togni C3 (via Activation) Result_Photoredox Consider Photoredox Catalysis (e.g., with CF3SO2Cl) Q_Position->Result_Photoredox C2 / C4 (Radical) Result_Umemoto Consider Umemoto Reagent (Pd-catalyzed C-H activation) Q_Directing_Group->Result_Umemoto Yes (e.g., ortho-directing) Q_Directing_Group->Result_Photoredox No

Caption: Decision tree for selecting a trifluoromethylating agent.

Conclusion and Future Outlook

The field of pyridine trifluoromethylation is dynamic and continually evolving. While powerful reagents like those from Togni and Umemoto provide robust solutions, particularly for achieving challenging regioselectivities like the C3 position, newer methods are constantly emerging. Light-mediated and photoredox-catalyzed reactions, utilizing simple radical precursors like Langlois' reagent or even trifluoroacetic acid, are lowering the barrier to entry with milder conditions and operational simplicity.[10][12][13]

The choice of agent is not a one-size-fits-all decision. A thorough understanding of the reaction mechanism and the electronic nature of the pyridine substrate is paramount. For electron-rich systems like pyridones, photocatalyst-free methods with Langlois' reagent are highly effective. For achieving the difficult C3-functionalization on standard pyridines, a nucleophilic activation strategy followed by trapping with an electrophilic agent like Togni's reagent is the current state-of-the-art. For general C-H functionalization, particularly at the C2 and C4 positions, photoredox catalysis offers a versatile and high-yielding approach. By carefully weighing these factors, researchers can strategically select the most effective pathway to synthesize these valuable trifluoromethylated building blocks for the next generation of pharmaceuticals and agrochemicals.

References

A Senior Application Scientist's Guide to Assessing the Purity of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1][2] Its purity can significantly impact the quality, stability, and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.[3]

This guide provides an in-depth, comparative analysis of robust HPLC methodologies for the purity assessment of this compound. We will delve into the scientific rationale behind method development, present detailed experimental protocols, and offer comparative data to aid researchers and drug development professionals in selecting and implementing the most suitable analytical approach. All methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) general chapter <621>.[4][5][6][7][8][9][10][11]

The Criticality of Method Selection: A Comparative Overview

The choice of HPLC method is dictated by the physicochemical properties of this compound and its likely impurities.[12] The presence of the trifluoromethyl group and the pyridine ring introduces a combination of hydrophobicity and potential for specific interactions that can be exploited for separation.[13] This guide will compare a standard reversed-phase C18 method with two alternative approaches: a phenyl-hexyl column for enhanced aromatic selectivity and a fluorinated phase column that offers unique interactions with fluorinated analytes.

Below is a high-level comparison of the three methods that will be detailed in this guide:

Parameter Method 1: C18 Reversed-Phase Method 2: Phenyl-Hexyl Reversed-Phase Method 3: Fluorinated (PFP) Reversed-Phase
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and π-π interactionsHydrophobic, dipole-dipole, and ion-exchange interactions
Best Suited For General-purpose purity analysisResolving aromatic impurities and isomersEnhanced separation of fluorinated and halogenated compounds
Potential Advantages Robust, widely available, extensive literatureImproved selectivity for aromatic compoundsUnique selectivity for halogenated impurities, reduced retention of non-fluorinated compounds
Potential Disadvantages May not resolve all structurally similar impuritiesCan have different retention characteristics compared to C18May require different mobile phase optimization

Method 1: The Workhorse - C18 Reversed-Phase HPLC

The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance.[14] The separation is primarily driven by hydrophobic interactions between the C18 alkyl chains and the analyte.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its excellent retention of moderately polar to non-polar compounds. The trifluoromethyl group on the pyridine ring increases the hydrophobicity of the molecule, making it well-suited for retention on a C18 phase.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds. Formic acid is a volatile buffer that helps to control the pH of the mobile phase and improve peak symmetry by suppressing the ionization of silanol groups on the silica support and ensuring the pyridine nitrogen is protonated.

  • Detection: UV detection at 254 nm is chosen as aromatic compounds like pyridine derivatives typically exhibit strong absorbance at this wavelength.[15]

Experimental Protocol: C18 Reversed-Phase HPLC

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Enhancing Aromatic Selectivity with a Phenyl-Hexyl Column

Phenyl-based stationary phases offer an alternative selectivity to traditional alkyl phases. The phenyl groups can engage in π-π interactions with aromatic analytes, providing a different separation mechanism that can be advantageous for resolving structurally similar aromatic compounds.[12][14]

Causality Behind Experimental Choices
  • Stationary Phase: A phenyl-hexyl column is chosen to exploit potential π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte and any aromatic impurities. This can lead to different elution orders and improved resolution compared to a C18 column.

  • Mobile Phase: The same mobile phase as Method 1 is a good starting point, as the fundamental separation is still reversed-phase. However, the gradient may need to be adjusted to optimize the separation on the phenyl-hexyl phase due to its different retention characteristics.

  • Detection: UV detection at 254 nm remains appropriate.

Experimental Protocol: Phenyl-Hexyl Reversed-Phase HPLC

Instrumentation and Chromatographic Conditions:

  • HPLC System: As per Method 1.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 85 15
    20 5 95
    25 5 95
    26 85 15

    | 30 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: As per Method 1.

Method 3: Leveraging Unique Interactions with a Fluorinated (PFP) Column

Pentafluorophenyl (PFP) phases are a type of fluorinated stationary phase that can provide unique selectivity for halogenated compounds, including those with trifluoromethyl groups.[16] The separation mechanism is a combination of hydrophobic, dipole-dipole, and ion-exchange interactions.

Causality Behind Experimental Choices
  • Stationary Phase: A PFP column is selected to take advantage of the specific interactions between the highly electronegative fluorine atoms on the stationary phase and the trifluoromethyl group of the analyte. This can lead to enhanced retention and selectivity for fluorinated compounds relative to non-fluorinated impurities.

  • Mobile Phase: While a standard reversed-phase mobile phase can be used, methanol is often a better organic modifier than acetonitrile for PFP columns as it can better solvate the stationary phase and participate in the unique separation mechanisms.

  • Detection: UV detection at 254 nm is still a suitable choice.

Experimental Protocol: Fluorinated (PFP) Reversed-Phase HPLC

Instrumentation and Chromatographic Conditions:

  • HPLC System: As per Method 1.

  • Column: Pentafluorophenyl (PFP) reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Methanol

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 80 20
    20 10 90
    25 10 90
    26 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: As per Method 1, using the initial mobile phase for this method as the diluent.

Visualizing the Workflow

A well-structured workflow is essential for efficient and reproducible HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection Filtration->Injection MobilePhasePrep Mobile Phase Preparation & Degassing MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Generate Report Quantification->Report

Caption: Standard workflow for HPLC purity analysis.

Comparative Data and Discussion

To illustrate the potential differences in performance between the three methods, the following table presents hypothetical data for the separation of this compound from two potential impurities: Impurity A (a non-fluorinated aromatic impurity) and Impurity B (a positional isomer).

Parameter Method 1: C18 Method 2: Phenyl-Hexyl Method 3: PFP
Retention Time (Main Peak) 12.5 min14.2 min15.8 min
Resolution (Main Peak / Impurity A) 1.82.51.5
Resolution (Main Peak / Impurity B) 1.41.92.8
Peak Tailing Factor (Main Peak) 1.11.21.0

Discussion of Hypothetical Data:

  • Method 1 (C18): Provides adequate separation for general quality control. However, the resolution of the positional isomer (Impurity B) is borderline and may not be sufficient for stringent purity requirements.

  • Method 2 (Phenyl-Hexyl): Shows improved resolution for both impurities, particularly the aromatic Impurity A, due to the additional π-π interactions. This method would be preferable if aromatic impurities are a primary concern.

  • Method 3 (PFP): Demonstrates superior resolution for the positional isomer (Impurity B), highlighting the unique selectivity of the PFP phase for fluorinated compounds. The tailing factor is also excellent, indicating good peak shape. This method would be the most robust choice if resolving closely related fluorinated impurities is critical.

Logical Approach to Method Selection

The selection of the most appropriate HPLC method should be a data-driven process.

Method_Selection Start Define Analytical Goal: Purity Assessment InitialScreen Screen with Standard C18 Method Start->InitialScreen CheckResolution Is Resolution of All Impurities > 1.5? InitialScreen->CheckResolution AromaticImpurity Are Unresolved Peaks Aromatic? CheckResolution->AromaticImpurity No FinalMethod Final Validated Method CheckResolution->FinalMethod Yes FluorinatedImpurity Are Unresolved Peaks Fluorinated/Isomers? AromaticImpurity->FluorinatedImpurity No UsePhenyl Select Phenyl-Hexyl Method AromaticImpurity->UsePhenyl Yes UsePFP Select PFP Method FluorinatedImpurity->UsePFP Yes FluorinatedImpurity->FinalMethod No (Further Method Development Needed) UsePhenyl->FinalMethod UsePFP->FinalMethod

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendations

The purity assessment of this compound by HPLC is a critical step in ensuring the quality and safety of downstream products. While a standard C18 reversed-phase method provides a solid foundation for analysis, alternative stationary phases such as phenyl-hexyl and PFP columns offer unique selectivities that can be invaluable for resolving challenging impurity profiles.

As a Senior Application Scientist, my recommendation is to begin with a well-characterized C18 method as a baseline. If this does not provide adequate resolution for all potential impurities, a systematic evaluation of alternative selectivities, such as those offered by phenyl-hexyl and PFP columns, should be undertaken. The choice of the final method should be based on a thorough evaluation of resolution, peak shape, and robustness, in accordance with established regulatory guidelines.[5][7][8][10] This comparative approach ensures the selection of a fit-for-purpose analytical method that guarantees the quality of this important chemical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The integrity of analytical data is paramount in drug development, ensuring product quality, safety, and efficacy. This document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Critical Role of Method Validation

Validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a crucial intermediate like this compound, a robustly validated analytical method is indispensable for:

  • Quality Control: Ensuring the purity and consistency of batches.

  • Stability Testing: Assessing the degradation of the compound under various environmental conditions.

  • Impurity Profiling: Detecting and quantifying process-related impurities and degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.[4]

The choice between analytical techniques is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[5] A reverse-phase HPLC (RP-HPLC) method is highly suitable for the analysis of pyridine derivatives like this compound.[5][6][7][8]

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven efficacy in separating aromatic, moderately polar compounds. The trifluoromethyl group imparts a degree of hydrophobicity, making it well-suited for retention on a non-polar stationary phase. An acidic mobile phase, typically containing a buffer like phosphate or an acid modifier like formic or phosphoric acid, is crucial for several reasons:

  • Peak Shape: Protonating the pyridine nitrogen ensures a single ionic species in solution, preventing peak tailing and improving chromatographic symmetry.

  • Retention Control: The pH of the mobile phase can be adjusted to fine-tune the retention time of the analyte.

  • MS Compatibility: For LC-MS applications, volatile buffers like ammonium acetate or formate are preferred.[9]

A photodiode array (PDA) detector is chosen for its ability to monitor a wide range of wavelengths, which is invaluable for detecting impurities that may have different chromophores than the main analyte.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity and assay of this compound.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A gradient elution is often employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities.

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a general starting point is around 254 nm.[10]

  • Injection Volume: 10 µL

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Validation Parameters & Hypothetical Performance Data

The validation of this HPLC method would be performed in accordance with ICH Q2(R1) guidelines.[1][4]

Validation ParameterAcceptance CriteriaHypothetical HPLC Performance
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.999.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.999.r² = 0.9995 over a range of 50-150% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% of the known amount of analyte spiked into a placebo.[10]Mean recovery of 99.8% with a relative standard deviation (RSD) of < 1.0%.
Precision (Repeatability & Intermediate Precision)RSD for replicate injections should be ≤ 2.0%.Repeatability (n=6): RSD = 0.5%Intermediate Precision (different day, different analyst): RSD = 0.8%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.15 µg/mL
Robustness The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).No significant change in results with variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Interference Check) start->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of an HPLC analytical method.

Method 2: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] For this compound, analysis would likely require either derivatization to increase volatility or analysis of the free base form. GC can be particularly advantageous for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.

Causality Behind Experimental Choices

The choice of a capillary column with a mid-polar stationary phase (e.g., a phenyl-substituted polysiloxane) provides good selectivity for aromatic compounds. A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds. For enhanced specificity and identification of unknown impurities, a mass spectrometer (MS) detector is invaluable.[11][12]

It is important to note that the presence of fluorine atoms can in some cases lead to interactions with the stationary phase or degradation at high temperatures, which must be considered during method development.[13] However, many fluorinated organic compounds are amenable to GC analysis.[13][14][15]

Experimental Protocol: GC-FID/MS Method

Objective: To determine the presence of volatile impurities and provide an orthogonal method for purity assessment.

  • Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and FID or MS detector.

  • Column: AT-210 or similar mid-polarity capillary column (e.g., 30 m x 0.53 mm ID, 1.0 µm film thickness).[14][15]

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final Hold: 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Sample Preparation: The hydrochloride salt would need to be neutralized to the free base, extracted into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and then injected.

Validation Parameters & Hypothetical Performance Data
Validation ParameterAcceptance CriteriaHypothetical GC Performance
Specificity Resolution of the main peak from all potential impurities. MS detection provides definitive identification.Baseline resolution (Rs > 2.0) of all known volatile impurities. Mass spectra confirm peak identity.
Linearity Correlation coefficient (r²) ≥ 0.998.r² = 0.9989 over a range of 0.05% to 1.0% for impurities.
Accuracy Recovery of 90.0% to 110.0% for spiked impurities.Mean recovery of 95.5% for a key volatile impurity.
Precision (Repeatability)RSD for replicate injections of a spiked sample should be ≤ 5.0% for impurities.RSD = 3.5% for a spiked impurity at the specification limit.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.5 µg/mL (for a specific volatile impurity)
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.1.5 µg/mL (for a specific volatile impurity)
Robustness Method performance should be consistent with minor changes in oven ramp rate or carrier gas flow.Consistent resolution and quantitation with ±5% change in oven ramp rate.

Logical Relationship of Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy is fundamental for Precision Precision Specificity->Precision is fundamental for Linearity Linearity Specificity->Linearity is fundamental for Range Range Accuracy->Range Accuracy->Range are required over the Precision->Range Precision->Range are required over the Linearity->Range defines Linearity->Range are required over the LOD LOD Linearity->LOD can inform LOQ LOQ Linearity->LOQ can inform Robustness Robustness Robustness->Accuracy ensures reliability of Robustness->Precision ensures reliability of

References

Spectroscopic Differentiation of 2-Methyl-4-(trifluoromethyl)pyridine: A Comparative Guide to the Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise characterization of active compounds is a cornerstone of development. Pyridine derivatives, such as 2-Methyl-4-(trifluoromethyl)pyridine, are prevalent scaffolds. These compounds are often handled as either a free base or a more stable, crystalline hydrochloride salt. The distinct physicochemical properties of these forms necessitate unambiguous identification. This guide provides an in-depth spectroscopic comparison of 2-Methyl-4-(trifluoromethyl)pyridine and its hydrochloride salt, offering researchers the data and methodologies to confidently distinguish between them.

The Chemical Rationale: The Impact of Protonation

The fundamental difference between the free base and its hydrochloride salt is the protonation of the pyridine nitrogen. This event, the addition of a proton (H⁺) from hydrochloric acid (HCl), converts the neutral pyridine to a positively charged pyridinium cation. This change in electronic structure induces significant and predictable alterations in the molecule's interaction with electromagnetic radiation, which are readily detectable by common spectroscopic techniques.

G cluster_0 Protonation Equilibrium Free_Base 2-Methyl-4-(trifluoromethyl)pyridine (Free Base) HCl + HCl Free_Base->HCl Salt 2-Methyl-4-(trifluoromethyl)pyridinium chloride (Hydrochloride Salt) Equilibrium HCl->Equilibrium Equilibrium->Salt

Caption: Protonation of the free base to its hydrochloride salt.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The protonation of the pyridine nitrogen significantly deshields adjacent protons.

Causality of Spectral Shifts: The lone pair of electrons on the nitrogen in the free base exerts a shielding effect on the ring protons. Upon protonation, this lone pair forms a bond with a proton, and the nitrogen atom becomes positively charged. This positive charge inductively withdraws electron density from the pyridine ring, causing a downfield shift (to higher ppm values) for all ring protons. The effect is most pronounced for the protons closest to the nitrogen (α-protons).

Comparative ¹H NMR Data (Predicted)

Proton Free Base (Predicted δ, ppm) Hydrochloride Salt (Predicted δ, ppm) Expected Δδ (ppm)
H-6 (α to N)~8.5~8.8 - 9.0+0.3 to +0.5
H-3, H-5~7.2 - 7.5~7.6 - 7.9+0.3 to +0.5
CH₃~2.5~2.7 - 2.9+0.2 to +0.4
N-H-~13.0 - 15.0 (broad)N/A

Note: These are predicted values based on known effects of pyridine protonation. Actual values may vary depending on solvent and concentration.[1][2][3]

A key diagnostic feature for the hydrochloride salt is the appearance of a broad singlet in the far downfield region (13-15 ppm), corresponding to the N-H proton.[1]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (either free base or hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton acquisition.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G A Dissolve Sample (5-10 mg in 0.7 mL solvent) B Transfer to NMR Tube A->B C Acquire Spectrum (400 MHz Spectrometer) B->C D Process Data (FT, Phasing, Baseline) C->D E Reference Spectrum D->E

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to ¹H NMR, the chemical shifts of carbon atoms are affected by the electronic environment.

Causality of Spectral Shifts: The inductive electron withdrawal by the newly formed N⁺-H bond in the hydrochloride salt deshields the ring carbons, causing them to resonate at a higher frequency (downfield shift). The carbons closest to the nitrogen (C-2 and C-6) are most affected.

Comparative ¹³C NMR Data (Predicted)

Carbon Free Base (Predicted δ, ppm) Hydrochloride Salt (Predicted δ, ppm) Expected Δδ (ppm)
C-2 (α to N)~158~160 - 162+2 to +4
C-6 (α to N)~149~151 - 153+2 to +4
C-4 (γ to N)~135 (q)~137 - 139 (q)+2 to +4
C-3, C-5~120 - 125~123 - 128+3 to +5
CF₃~124 (q)~124 (q)Minimal Change
CH₃~24~25 - 26+1 to +2

Note: Predicted values based on known effects of pyridine protonation. The CF₃ and C-4 signals will appear as quartets (q) due to coupling with fluorine.[4][5]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D carbon acquisition with proton decoupling.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of chemical bonds. The formation of the pyridinium salt introduces new bonds and alters the existing ones, leading to distinct spectral differences.

Causality of Spectral Changes:

  • N-H Vibrations: The most significant change is the appearance of a broad absorption band for the N⁺-H stretching vibration in the hydrochloride salt, typically between 2500 and 3200 cm⁻¹.

  • Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are also affected by protonation, often shifting to higher wavenumbers.[6][7][8]

Comparative FT-IR Data (Predicted)

Vibrational Mode Free Base (cm⁻¹) Hydrochloride Salt (cm⁻¹) Assignment
C-H Stretch (Aromatic)3000 - 31003000 - 3100Ring C-H
C-H Stretch (Aliphatic)2850 - 30002850 - 3000Methyl C-H
N⁺-H Stretch-2500 - 3200 (broad)Pyridinium N-H
C=C, C=N Ring Stretch1400 - 16001450 - 1650 (shifts observed)Aromatic Ring Vibrations
C-F Stretch1100 - 1350 (strong)1100 - 1350 (strong)Trifluoromethyl Group
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (Hydrochloride Salt): Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples (Free Base): Place a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Collect a background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal). Then, collect the sample spectrum.

  • Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Expected Behavior:

  • Free Base (EI/CI/ESI): Under typical ionization conditions (Electron Ionization, Chemical Ionization, or Electrospray Ionization), the free base (MW: 161.12 g/mol ) will show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 162.[9]

  • Hydrochloride Salt (ESI): When analyzed by ESI, the hydrochloride salt will dissociate in solution. The mass spectrum will show the peak for the protonated free base [M+H]⁺ at m/z 162. The chloride ion is generally not observed in positive ion mode. It is important to note that observing the [M+H]⁺ peak does not, by itself, distinguish the salt from the free base, as the free base will also show this peak.[10] However, mass spectrometry is crucial for confirming the molecular weight of the base component.

Comparative Mass Spectrometry Data

Compound Form Ionization Method Expected Key Ion (m/z) Interpretation
Free BaseESI+162[M+H]⁺
Hydrochloride SaltESI+162[M+H]⁺ (cation of the salt)
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample ( ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS system.

  • Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

G A Prepare Dilute Solution (~1 mg/mL) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze for [M+H]⁺ Ion C->D

Caption: Workflow for ESI-MS analysis.

Summary of Key Spectroscopic Differentiators

Technique 2-Methyl-4-(trifluoromethyl)pyridine (Free Base) 2-Methyl-4-(trifluoromethyl)pyridine HCl (Salt)
¹H NMR Aromatic protons at ~7.2-8.5 ppm.Aromatic protons shifted downfield. Appearance of a broad N-H proton signal at ~13-15 ppm.
¹³C NMR Aromatic carbons at ~120-158 ppm.Aromatic carbons shifted downfield, especially C-2 and C-6.
FT-IR No significant broad absorption in the 2500-3200 cm⁻¹ region.Broad, strong N⁺-H stretch from 2500-3200 cm⁻¹. Shifts in ring vibration frequencies.
MS (ESI+) [M+H]⁺ at m/z 162.[M+H]⁺ at m/z 162.

Conclusion

The differentiation between 2-Methyl-4-(trifluoromethyl)pyridine and its hydrochloride salt is straightforward using standard spectroscopic techniques. ¹H NMR and FT-IR spectroscopy are the most definitive methods. The presence of the broad N-H proton signal in the ¹H NMR spectrum and the characteristic N⁺-H stretching band in the FT-IR spectrum are unambiguous indicators of the hydrochloride salt. While ¹³C NMR provides confirmatory evidence through downfield shifts, and mass spectrometry confirms the molecular weight of the organic component, ¹H NMR and FT-IR offer the most direct and conclusive evidence for protonation. By applying the principles and protocols outlined in this guide, researchers can ensure the accurate identification of their materials, a critical step for reproducible and reliable scientific outcomes.

References

biological activity comparison of isomers of methyl-trifluoromethyl-pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Methyl-Trifluoromethyl-Pyridine Isomers for Agrochemical and Pharmaceutical Research

Prepared by a Senior Application Scientist

The strategic incorporation of the trifluoromethyl (-CF₃) group into pyridine scaffolds has become a cornerstone of modern agrochemical and pharmaceutical development. This guide provides a comparative analysis of the biological activities of methyl-trifluoromethyl-pyridine isomers, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals. The unique physicochemical properties imparted by the trifluoromethyl group—such as high lipophilicity, metabolic stability, and strong electron-withdrawing character—dramatically influence a molecule's bioactivity, and its positional isomerism in conjunction with a methyl group is a critical determinant of function.[1][2][3]

The Isomeric Landscape: How Position Dictates Function

The biological activity of methyl-trifluoromethyl-pyridine derivatives is profoundly dictated by the substitution pattern on the pyridine ring. The relative positions of the methyl and trifluoromethyl groups, along with other substituents, create a diverse landscape of isomers with distinct activities, ranging from herbicidal and insecticidal to fungicidal and pharmaceutical applications.[4][5]

Historically, derivatives based on 3- or 5-trifluoromethyl-substituted pyridines were predominant.[4][5] However, since the 1990s, there has been a significant increase in the development of compounds with other substitution patterns, particularly those with a 6-trifluoromethyl group.[4][5] Derivatives with a 4-trifluoromethyl-pyridine moiety remain relatively less common in commercial agrochemicals.[4][5][6]

The trifluoromethyl group's influence is multifaceted:

  • Enhanced Lipophilicity : Increases the molecule's ability to permeate biological membranes, which is crucial for reaching target sites in pests, weeds, or within the human body.[2]

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and prolonging the compound's active lifespan.[2][3]

  • Electron-Withdrawing Nature : Alters the electron density of the pyridine ring, affecting its binding affinity to biological targets like enzymes and receptors.[2]

The interplay of these properties, governed by the specific isomeric arrangement, is key to understanding the structure-activity relationships discussed below.

Comparative Analysis of Biological Activities

The specific placement of the methyl and trifluoromethyl groups directs the molecule's interaction with distinct biological targets, leading to specialized activities.

Herbicidal Activity

Isomers of methyl-trifluoromethyl-pyridine are foundational to several classes of commercial herbicides, primarily targeting essential plant enzymes.

  • ACCase Inhibitors : Herbicides like Fluazifop-butyl and Haloxyfop-methyl are derived from 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, respectively.[1] These compounds inhibit the Acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grasses.

  • ALS Inhibitors : Pyroxsulam, a potent herbicide for controlling weeds in cereal crops, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[5][6] It targets the acetolactate synthase (ALS) enzyme. The pyridine analogue demonstrated higher crop selectivity compared to phenyl analogues, which caused significant injury to wheat, a difference attributed to the rate of metabolism.[6]

  • PPO Inhibitors : Recent research has explored 2-phenylpyridine derivatives with a 3-chloro-5-trifluoromethylpyridine moiety that exhibit excellent inhibitory activity against the protoporphyrinogen oxidase (PPO) enzyme.[7]

Compound Class Key Isomeric Intermediate Mechanism of Action Primary Target
Aryloxyphenoxypropionates2-Chloro-5-(trifluoromethyl)pyridineACCase InhibitionGrass Weeds
Sulfonylureas2-Methoxy-4-(trifluoromethyl)pyridineALS InhibitionBroadleaf & Grass Weeds
Phenylpyridines3-Chloro-5-(trifluoromethyl)pyridinePPO InhibitionVarious Weeds
Insecticidal Activity

Different isomeric scaffolds confer potent insecticidal properties through diverse mechanisms of action.

  • Chitin Biosynthesis Inhibitors : Chlorfluazuron, an insect growth regulator, employs a 2,3,dichloro-5-(trifluoromethyl)pyridine starting material.[6] It is highly effective against larval stages of insects like Lepidoptera by inhibiting chitin formation.[6]

  • Chordotonal Organ Modulators : Flonicamid is a unique insecticide used to control aphids and contains a 4-trifluoromethyl-substituted pyridine moiety.[6] It acts as a chordotonal organ modulator, disrupting insect feeding behavior.

  • General Insecticides : Various derivatives containing the trifluoromethyl pyridine moiety have shown broad-spectrum insecticidal activity against pests such as Plutella xylostella and Mythimna separata.[8]

Compound Class Key Isomeric Feature Mechanism of Action Primary Target
Benzoylureas5-(Trifluoromethyl)pyridineChitin Biosynthesis InhibitionInsect Larvae
Nicotinamides4-(Trifluoromethyl)pyridineChordotonal Organ ModulationAphids
OxadiazolesTrifluoromethyl PyridineNot specifiedPlutella xylostella, Helicoverpa armigera[8]
Fungicidal and Antibacterial Activity

The trifluoromethyl-pyridine core is also integral to modern fungicides and bactericides.

  • Succinate Dehydrogenase Inhibitors (SDHIs) : The commercial fungicide Fluopyram contains a trifluoromethyl pyridine structure.

  • Broad-Spectrum Fungicides : Fluazinam, synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine, acts by uncoupling mitochondrial oxidative phosphorylation.[4]

  • Antibacterial Agents : Recent studies have shown that trifluoromethylpyridine amide derivatives containing sulfone moieties exhibit potent antibacterial activity against pathogens like Xanthomonas oryzae pv. oryzae (Xoo), with efficacy exceeding that of commercial bactericides.[9] For instance, the sulfone-containing compound F10 showed an EC₅₀ value of 83 mg L⁻¹ against Xoo, superior to thiodiazole copper (97 mg L⁻¹) and bismerthiazol (112 mg L⁻¹).[9]

Compound Key Isomeric Feature Mechanism of Action Primary Target
Fluazinam5-(Trifluoromethyl)pyridineUncoupling Oxidative PhosphorylationBotrytis cinerea[1]
Sulfone AmidesTrifluoromethyl PyridineNot specifiedXanthomonas oryzae pv. oryzae
Pyrazole Carboxamides3-(Trifluoromethyl)pyrazoleNot specifiedGibberella zeae, Fusarium oxysporum[10]

Structure-Activity Relationship (SAR): A Deeper Dive

The biological potency and selectivity of these isomers are not accidental; they are a direct consequence of the electronic and steric properties conferred by the substituent positions.

  • Electronic Effects : The strongly electron-withdrawing -CF₃ group significantly lowers the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds. Its position relative to the nitrogen and other functional groups modulates the overall electron distribution, which is critical for electrostatic interactions with the active site of a target enzyme or receptor.

  • Steric and Conformational Effects : The relative positioning of the methyl and trifluoromethyl groups influences the molecule's preferred conformation. This shape is paramount for fitting into the binding pocket of a biological target. An isomer that allows for an optimal fit will exhibit higher activity, whereas a sterically hindered isomer may be inactive. For example, studies on zinc complexes with isomeric trifluoromethyl-pyridine carboxylic acids revealed that the coordination mode (chelated vs. monodentate) was dependent on the isomer, which in turn affected the complexes' binding efficacy to biomolecules like DNA and BSA.[11]

SAR_Concept cluster_Molecule Methyl-Trifluoromethyl-Pyridine Isomer cluster_Properties Physicochemical Properties cluster_Target Biological Interaction Molecule Pyridine Core - Isomeric Position of CH₃ - Isomeric Position of CF₃ Lipophilicity Lipophilicity (Membrane Permeation) Molecule->Lipophilicity Dictates Electronics Electronic Profile (pKa, Dipole Moment) Molecule->Electronics Dictates Sterics Steric Hindrance & Conformation Molecule->Sterics Dictates Target Target Protein (Enzyme/Receptor) Lipophilicity->Target Governs Fit & Interaction Electronics->Target Governs Fit & Interaction Sterics->Target Governs Fit & Interaction Activity Biological Activity (e.g., Herbicidal, Insecticidal) Target->Activity Leads to

Caption: Isomeric positions of CH₃ and CF₃ groups determine physicochemical properties, which govern the interaction with a biological target and result in specific activity.

Experimental Protocols: A Self-Validating System

To ensure the reliability of comparative data, standardized and robust experimental protocols are essential. The following is a detailed methodology for an in vitro herbicidal activity assay.

Protocol: In Vitro Herbicidal Activity via Root Inhibition of Rape (Brassica napus)

This protocol provides a reliable method for quantifying the herbicidal potential of different isomers by measuring their effect on root growth.

1. Materials and Reagents:

  • Test compounds (methyl-trifluoromethyl-pyridine isomers)

  • Acetone (analytical grade)

  • Tween-20 emulsifier

  • Distilled water

  • Petri plates (5.6 cm diameter)

  • Filter paper

  • Rape seeds (Brassica napus)

  • Growth chamber with controlled light and temperature (25°C)

2. Preparation of Test Solutions:

  • Prepare a stock solution of each test compound in acetone at a concentration of 10,000 mg/L.

  • Create a series of dilutions (e.g., 100, 10, 1, 0.1 mg/L) by adding the stock solution to distilled water containing 0.1% (v/v) Tween-20 to form an emulsion. A control solution should be prepared with only acetone and Tween-20 in water.

3. Seed Preparation and Plating:

  • Select uniform, healthy rape seeds.

  • Soak the seeds in distilled water for 4 hours to initiate germination.

  • Place one piece of filter paper into each Petri plate.

  • Add 2.5 mL of a specific test solution concentration to each filter paper, ensuring it is evenly saturated.

  • Carefully place 10 soaked rape seeds onto the filter paper in each plate.

4. Incubation and Measurement:

  • Seal the Petri plates to prevent evaporation.

  • Place the plates in a growth chamber at 25°C in darkness for 3 days.

  • After the incubation period, measure the root length of each seedling.

5. Data Analysis:

  • Calculate the average root length for each concentration and the control.

  • Determine the percentage of root growth inhibition for each concentration relative to the control using the formula:

    • Inhibition (%) = [(Control Length - Treatment Length) / Control Length] * 100

  • Use the inhibition data to calculate the EC₅₀ (half-maximal effective concentration) value for each isomer through probit analysis or other suitable statistical software.

Protocol_Workflow start Start prep_solutions Prepare Stock & Dilutions of Isomers start->prep_solutions prep_seeds Soak Rape Seeds (4 hours) start->prep_seeds plating Plate Seeds on Filter Paper with Test Solutions prep_solutions->plating prep_seeds->plating incubation Incubate in Dark (25°C, 3 days) plating->incubation measurement Measure Seedling Root Length incubation->measurement analysis Calculate % Inhibition & Determine EC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the in vitro herbicidal activity assay.

Conclusion and Future Outlook

The positional isomerism of the methyl and trifluoromethyl groups on a pyridine ring is a critical factor that dictates biological activity. This guide demonstrates that subtle structural changes can shift a compound's function from a potent herbicide to a selective insecticide or a life-saving pharmaceutical. The 3- and 5-CF₃ substituted pyridines have historically dominated agrochemical applications, but significant potential lies in exploring other isomeric scaffolds, such as the 4- and 6-CF₃ derivatives.

As our understanding of structure-activity relationships deepens, researchers can more effectively design next-generation bioactive molecules. By leveraging the principles outlined in this guide, scientists can rationally engineer methyl-trifluoromethyl-pyridine isomers with enhanced potency, improved safety profiles, and novel mechanisms of action to address ongoing challenges in agriculture and medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, ensuring the protection of personnel and the environment.

The principles outlined herein are grounded in established safety protocols and regulatory standards. The core tenet of this guide is that all chemical waste, including this compound and its containers, must be treated as hazardous unless definitively classified otherwise.[1]

Understanding the Hazard Profile

Before any disposal protocol can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not available, the hazard profile can be reliably inferred from its base, 2-Methyl-4-(trifluoromethyl)pyridine, and structurally similar halogenated pyridines.

The trifluoromethyl group and the pyridine ring are key structural features that dictate its reactivity and toxicity. Halogenated organic compounds can pose significant environmental and health risks if not managed correctly.[2][3] Upon thermal decomposition, this compound is likely to release toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[4][5]

Table 1: Synthesized Hazard Profile for 2-Methyl-4-(trifluoromethyl)pyridine Derivatives

Hazard Classification Description GHS Pictogram Precautionary Guidance
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[6][7] моделей Avoid breathing dust/fumes. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4][6]
Skin Corrosion/Irritation Causes skin irritation.[7] моделей Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[7] моделей Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Flammability (for the base) The free base is a flammable liquid and vapor. моделей Keep away from heat, sparks, and open flames. Take measures to prevent electrostatic charge buildup.[5][8]

| Environmental Hazard | Should not be released into the environment.[4][5] | | Avoid release to the environment. Discharge into drains must be avoided.[9] |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage. The following workflow provides a logical sequence from waste generation to final removal.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Removal A Waste Generation (e.g., unused reagent, contaminated materials) B Characterize Waste Is it 2-Methyl-4-(trifluoromethyl)pyridine HCl? A->B C Segregate Waste Do NOT mix with incompatible materials (e.g., strong oxidizers). [1] B->C D Select Compatible Container (Original or chemically resistant, sealable). [11] C->D E Label Container Clearly 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic, Irritant) Accumulation Start Date. [11] D->E F Store in Designated Area Cool, dry, well-ventilated. Use secondary containment. [6, 11] E->F G Arrange for Pickup Contact institutional EHS or licensed waste contractor. [1] F->G H Final Disposal (Typically high-temperature incineration). [10, 18] G->H

Caption: Decision workflow for the safe disposal of 2-Methyl-4-(trifluoromethyl)pyridine HCl.

Procedural Steps:
  • Waste Identification and Segregation:

    • Characterize: Confirm that the waste is this compound or materials contaminated with it. Never dispose of unknown chemicals.[10]

    • Segregate: This waste stream must be kept separate from others. Critically, do not mix it with incompatible materials such as strong acids or strong oxidizing agents.[4][11] Mixing can cause dangerous reactions. Store in a dedicated container.[1]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE.[1] This includes:

      • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

      • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[8][9]

      • Body Protection: A lab coat is mandatory.[1]

    • All handling of the waste for disposal should occur in a well-ventilated area, ideally within a certified chemical fume hood.[1][9]

  • Containment and Labeling:

    • Container Selection: Use the original container if it is in good condition. Otherwise, transfer the waste to a new, chemically compatible container with a secure, sealable lid.[12] The container must be robust and not reactive with the chemical.

    • Labeling: The waste container must be clearly and accurately labeled.[12] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • A clear indication of the hazards (e.g., "Toxic," "Irritant")

      • The date when waste was first added to the container.

  • Waste Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

    • This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[4][5]

    • Use secondary containment (e.g., a larger, chemically resistant tub or tray) for all liquid waste containers to prevent the spread of potential leaks.[12]

  • Disposal of Empty Containers:

    • An "empty" container that held this chemical is not safe for regular trash. It must be decontaminated first.

    • The first rinse of the container with a suitable solvent (e.g., water or an appropriate organic solvent) must be collected and disposed of as hazardous waste itself.[12]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] After thorough rinsing and air-drying, the container may be disposed of according to institutional policy.

  • Arranging for Final Disposal:

    • Never attempt to dispose of this chemical via the sewer system or by evaporation.[9][12][13] This is illegal and environmentally damaging.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • The preferred method of destruction for halogenated pyridines, as stipulated by the U.S. Environmental Protection Agency (EPA), is chemical destruction, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like HF and HCl.[2][3][6]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risk.

  • Spill Response:

    • Ensure the area is well-ventilated and evacuate non-essential personnel.[14]

    • Remove all sources of ignition.[9]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or silica gel.[4][5]

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container for disposal.[5]

    • Clean the spill area thoroughly.

  • Exposure Response:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]

By adhering to these rigorous, step-by-step procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory requirements, thereby building a foundation of trust and safety within the scientific community.

References

Definitive Guide to Handling 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that your engagement with novel chemical entities is grounded in the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride, a compound with significant potential in drug development. Our approach moves beyond a simple checklist, offering a procedural and logical narrative to empower your research with confidence and precision.

Hazard Analysis: A Triad of Chemical Risks

This compound presents a composite hazard profile derived from its three core structural features: the pyridine ring, the trifluoromethyl group, and the hydrochloride salt. Understanding these individual contributions is critical to anticipating and mitigating risks.

  • Pyridine Moiety: The foundational hazard stems from the pyridine core. Pyridines are a class of aromatic heterocyclic compounds known for their flammability, toxicity, and distinct, unpleasant odor.[1][2][3] Exposure can lead to irritation of the skin and respiratory tract, with potential for more severe health effects such as dizziness, nausea, and headache upon significant inhalation or absorption.[2]

  • Trifluoromethyl Group (-CF3): While the carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group generally stable and inert, its presence can influence the metabolic profile and biological activity of the parent molecule.[4][5][6] It is crucial to handle all fluorinated compounds with care, as metabolic cleavage of C-F bonds, though often limited, can lead to the release of fluoride ions, which may pose long-term health risks.[5][6]

  • Hydrochloride Salt (-HCl): The hydrochloride salt form indicates that this compound is likely a solid, which can reduce the risk of inhalation compared to a volatile liquid. However, in the presence of moisture, it can exhibit corrosive properties characteristic of hydrochloric acid.[7] This necessitates stringent measures to prevent contact with skin, eyes, and mucous membranes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. Each component is selected to counteract a specific hazard identified in our analysis.

PPE ComponentSpecificationRationale
Hand Protection Nitrile, neoprene, or butyl rubber gloves.[1][8][9]Provides a robust barrier against skin absorption, a known risk with pyridine derivatives.[2][9] Latex gloves are not recommended due to their poor chemical resistance.
Eye Protection Chemical splash goggles are mandatory.[2][3][9] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[7][9]Protects against accidental splashes that can cause serious eye irritation or damage, a risk associated with both pyridine and hydrochloride salts.[7][9]
Body Protection A fully-buttoned, long-sleeved lab coat.[3][8][9]Prevents incidental skin contact with the compound.
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. For spill cleanup or when dusts may be generated, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[7]Engineering controls are the primary method for mitigating inhalation risks. Respirators are a secondary measure for non-routine situations.
Operational Workflow: From Receipt to Disposal

The following procedural steps provide a clear, self-validating workflow for handling this compound.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][8] It should be segregated from incompatible materials, particularly strong oxidizing agents and strong acids.[8][10]

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2][3][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Begin Experiment handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware handle_dissolve->cleanup_decon Experiment Complete cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A standard workflow for handling chemical reagents, from preparation to cleanup.

  • Pre-Operational Check: Before beginning work, ensure that the fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[8]

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[11]

In the event of a spill, immediate and decisive action is required.

  • Evacuate: If the spill is large or you are not trained to handle it, evacuate the immediate area and alert your supervisor.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit to contain the substance.[1] Do not use combustible materials like paper towels to absorb pyridine-based compounds.

  • Neutralize (if necessary): For spills of acidic solutions, cautious neutralization with a weak base may be appropriate.

  • Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: A Commitment to Environmental Stewardship

Waste containing this compound is considered hazardous waste and must be managed according to all applicable local, state, and federal regulations.[1][12]

  • Waste Collection: Collect all waste materials (including contaminated absorbents, gloves, and glassware) in a designated, clearly labeled, and sealed container.[8]

  • Segregation: Do not mix pyridine-containing waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal Method: The preferred method for the disposal of pyridine and its derivatives is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[12][13]

  • Do Not: Never pour pyridine-containing waste down the drain or dispose of it in regular trash.[1]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.